Fomesafen-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10ClF3N2O6S |
|---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-N-(trideuteriomethylsulfonyl)benzamide |
InChI |
InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3,(H,20,22)/i1D3 |
InChI Key |
BGZZWXTVIYUUEY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Fomesafen-d3: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Fomesafen-d3. This compound is the deuterated analog of Fomesafen, a selective herbicide. The incorporation of deuterium (d3) on the methoxy group makes it an ideal internal standard for quantitative analysis of Fomesafen in various matrices.
Chemical Structure and Properties
This compound shares a virtually identical chemical structure with Fomesafen, with the key difference being the substitution of three hydrogen atoms with deuterium atoms on the N-methylsulfonyl group.
Chemical Structure of this compound
Note: The exact position of the deuterated methyl group is on the sulfonylamide nitrogen.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₇D₃ClF₃N₂O₆S | [1] |
| Molecular Weight | 441.80 g/mol | N/A |
| Appearance | White crystalline solid | [2] |
| Melting Point | 220-221 °C | [2] |
| pKa | 2.83 | [3] |
| Solubility (in water at 20°C) | ~50 mg/L (pH dependent) | [4] |
| LogP (octanol-water partition coeff.) | 2.9 (pH 1) | |
| Vapor Pressure (at 20°C) | <7.5 x 10⁻⁷ mmHg | |
| CAS Number (Fomesafen) | 72178-02-0 |
Note: The molecular weight of this compound is calculated based on the substitution of three protons with deuterons. Other physicochemical properties are for the non-deuterated Fomesafen and are expected to be very similar for this compound.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Fomesafen, and by extension this compound, acts as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.
Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from its normal location in the plastid. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. This accumulated protoporphyrin IX, in the presence of light and oxygen, generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death.
Signaling Pathway of PPO Inhibition
Caption: Mechanism of Fomesafen's herbicidal action via PPO inhibition.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, it can be inferred from the synthesis of Fomesafen and general deuteration techniques. The synthesis of Fomesafen typically involves the reaction of 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoyl chloride with methanesulfonamide.
To produce this compound, a deuterated methanesulfonamide (CD₃SO₂NH₂) would be used in the final step of the synthesis. Deuterated methanesulfonamide can be synthesized from deuterated methyl iodide (CD₃I) or other deuterated methylating agents.
Logical Workflow for this compound Synthesis
Caption: Inferred synthetic pathway for this compound.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Fomesafen in various samples, including environmental and biological matrices. The following are representative protocols for sample preparation and analysis.
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is a modified QuEChERS method suitable for the extraction of Fomesafen from solid matrices like soil or agricultural products.
Materials:
-
Homogenized sample (e.g., 10 g of soil or plant material)
-
This compound internal standard solution (e.g., 10 µg/mL in acetonitrile)
-
Acetonitrile (ACN) with 1% acetic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of 10 µg/mL solution).
-
Add 10 mL of ACN with 1% acetic acid.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Quantitative Analysis by HPLC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
Chromatographic Conditions (Representative):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fomesafen: Precursor ion (m/z) 437.0 → Product ion (m/z) 316.0
-
This compound: Precursor ion (m/z) 440.0 → Product ion (m/z) 319.0
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for Fomesafen analysis using this compound as an internal standard.
Spectroscopic Data
Specific experimental spectra for this compound are not widely published. The following provides an overview of the expected spectroscopic characteristics based on the data available for Fomesafen.
Mass Spectrometry (MS)
The mass spectrum of this compound will be a key identifier. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ will be observed at m/z 440.0, which is 3 units higher than that of Fomesafen (m/z 437.0). The fragmentation pattern in MS/MS will also show a corresponding 3-unit mass shift in fragments containing the deuterated methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the N-methyl protons in Fomesafen (around 3.4 ppm) will be absent. The signals for the aromatic protons will remain largely unchanged. In the ¹³C NMR spectrum, the signal for the N-methyl carbon will be observed as a multiplet due to coupling with deuterium, and it may be slightly shifted upfield compared to the corresponding signal in Fomesafen.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be very similar to that of Fomesafen. The most significant difference will be the C-D stretching vibrations, which will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) of the methyl group in Fomesafen.
Conclusion
This compound is an essential tool for the accurate and precise quantification of the herbicide Fomesafen in various analytical applications. Its chemical and physical properties are nearly identical to the parent compound, making it an excellent internal standard. This guide provides researchers, scientists, and drug development professionals with the fundamental knowledge of its chemical structure, properties, mechanism of action, and detailed experimental protocols for its use in quantitative analysis. While specific experimental data for this compound is limited, the information provided for Fomesafen serves as a reliable proxy for most applications.
References
Synthesis Pathway of Fomesafen-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis pathway for Fomesafen-d3, a deuterated analog of the herbicide Fomesafen. The synthesis is a multi-step process involving etherification, nitration, and a final amidation step utilizing a deuterated reagent. This document outlines detailed experimental protocols derived from established synthesis methods for Fomesafen, along with a proposed route for the preparation of the key deuterated intermediate.
I. Overview of the Synthesis Pathway
The synthesis of this compound follows the same fundamental three-step route as its non-deuterated counterpart, Fomesafen. The key modification is the introduction of deuterium atoms in the final stage of the synthesis, specifically on the methanesulfonyl group.
The proposed overall synthesis is as follows:
-
Step 1: Etherification: Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid from m-hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride.
-
Step 2: Nitration: Synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid through the nitration of the product from Step 1.
-
Step 3: Amidation with a Deuterated Reagent: Synthesis of this compound by the amidation of the nitrated product from Step 2 with methanesulfonamide-d3.
II. Proposed Synthesis of Methanesulfonamide-d3
The synthesis of this compound necessitates the preparation of deuterated methanesulfonamide (CD₃SO₂NH₂). A feasible approach involves the preparation of methanesulfonyl chloride-d3 followed by amidation.
Synthesis of Methanesulfonyl Chloride-d3 (CD₃SO₂Cl)
One reported method for preparing methanesulfonyl chloride-d3 involves the anhydrous chlorination of dimethyl sulfoxide-d6 (DMSO-d6)[1].
-
Reactants: Dimethyl sulfoxide-d6, Chlorine gas.
-
Reaction Conditions: The reaction proceeds through anhydrous chlorination followed by aqueous chlorination. Trichloromethyl methyl sulfide-d3 is an intermediate in this reaction[1].
-
Yield: A yield of 52% for methanesulfonyl chloride-d3 has been reported[1].
Amidation of Methanesulfonyl Chloride-d3
Methanesulfonyl chloride-d3 can then be converted to methanesulfonamide-d3 by reaction with ammonia. This is a standard procedure for forming sulfonamides from sulfonyl chlorides.
III. Detailed Synthesis Pathway of this compound
The following sections provide detailed experimental protocols for each step in the synthesis of this compound.
Step 1: Etherification of m-Hydroxybenzoic Acid
This step involves the Williamson ether synthesis to form the diaryl ether backbone of the molecule.
Experimental Protocol:
A preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid involves the reaction of m-hydroxybenzoic acid with 3,4-dichlorobenzotrifluoride in the presence of a crown ether phase-transfer catalyst and a mixed solvent system of dimethyl sulfoxide and toluene. The reaction proceeds through salt formation, followed by etherification at a temperature of 130-175°C, and finally acidification to yield the product with a reported yield of over 96%.
Step 2: Nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid
The second step is the regioselective nitration of the diaryl ether intermediate.
Experimental Protocol:
The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid is carried out using a mixture of nitric acid and sulfuric acid. In a continuous flow process using a droplet-based microreactor, a conversion of 83.03% and a selectivity of 79.52% were achieved at an optimized reaction temperature of 308 K[2][3]. Another patent describes a process with a nitration yield of up to 85% by using a directional nitration technology.
Step 3: Amidation to this compound
The final step to produce this compound involves the amidation of the nitrated intermediate with the previously synthesized methanesulfonamide-d3. This reaction typically proceeds via an acid chloride intermediate.
Experimental Protocol:
-
Formation of the Acid Chloride: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid is refluxed with an excess of thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is subsequently removed under vacuum.
-
Amidation: The resulting acid chloride is dissolved in a suitable solvent like dry pyridine. Methanesulfonamide-d3 is then added, and the mixture is stirred, typically at room temperature overnight, to allow for the formation of the sulfonamide linkage. A patent describing the synthesis of Fomesafen reports a yield of over 95% for the amidation step when using a nanocatalyst.
IV. Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of Fomesafen and its deuterated analog.
| Step | Reaction | Reactants | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Precursor Synthesis | Synthesis of Methanesulfonyl Chloride-d3 | Dimethyl sulfoxide-d6, Chlorine | - | - | - | 52 | - |
| 1 | Etherification | m-Hydroxybenzoic acid, 3,4-Dichlorobenzotrifluoride | Crown ether, DMSO/Toluene | 130-175 | - | >96 | - |
| 2 | Nitration | 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | Nitric acid, Sulfuric acid | 35 | - | 83.03 (Conversion) | 79.52 (Selectivity) |
| 3 | Amidation | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride, Methanesulfonamide-d3 | Pyridine, Nanocatalyst (optional) | Room Temperature | Overnight | >95 | >95 (crude) |
V. Synthesis Pathway Visualization
The following diagram illustrates the proposed synthesis pathway for this compound.
Caption: Proposed synthesis pathway for this compound.
References
The Environmental Fate and Degradation of Fomesafen-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the environmental fate and degradation of Fomesafen, a selective herbicide used for the control of broadleaf weeds. Due to the widespread use of its deuterated isotopologue, Fomesafen-d3, as an internal standard in environmental and residue analysis, this guide addresses its environmental behavior with the understanding that isotopic labeling is not expected to significantly alter its environmental degradation pathways. This document synthesizes available data on Fomesafen's persistence in soil and aquatic environments, its degradation through biotic and abiotic processes, and the primary metabolites formed. Detailed experimental protocols for key environmental fate studies are outlined, and degradation pathways are visualized to provide a clear understanding of its transformation in the environment. All quantitative data has been consolidated into tabular formats for ease of comparison and reference.
Introduction
Fomesafen is a member of the diphenyl ether class of herbicides, which acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme in plants, leading to cell membrane disruption.[1][2] Its deuterated analogue, this compound, is utilized as an internal standard for quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). While specific environmental fate studies on this compound are not prevalent in the literature, the kinetic isotope effect is generally not considered to significantly alter the environmental degradation rates and pathways of pesticides under environmental conditions. Therefore, the environmental fate of Fomesafen is presented here as a surrogate for this compound.
Fomesafen is characterized by its persistence in certain environmental compartments, particularly in aerobic soils, and its mobility, which poses a potential for groundwater contamination.[2][3] Its degradation is influenced by a combination of factors including soil type, pH, microbial activity, and sunlight.
Physicochemical Properties
The environmental behavior of a pesticide is largely dictated by its physicochemical properties. The key properties of Fomesafen are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide | |
| CAS Number | 72178-02-0 | |
| Molecular Formula | C₁₅H₁₀ClF₃N₂O₆S | |
| Molecular Weight | 438.76 g/mol | |
| Water Solubility | pH dependent: 91 mg/L (pH 5), 1200 mg/L (pH 7), 10,000 mg/L (pH 9) | |
| Vapor Pressure | < 8 x 10⁻⁸ mm Hg at 20 °C | |
| Octanol-Water Partition Coefficient (log Kow) | 3.4 at pH 4 | |
| pKa | 2.83 |
Environmental Degradation Pathways
Fomesafen degrades in the environment through a combination of abiotic and biotic processes, including photodegradation, microbial degradation, and to a lesser extent, hydrolysis.
Abiotic Degradation
Hydrolysis: Fomesafen is stable to abiotic hydrolysis under environmentally relevant pH conditions (pH 4-9).
Photodegradation: Fomesafen is susceptible to photodegradation in water, although the process can be slow. The half-life for photodegradation in water has been reported to range from 49 to 289 days. In soil, photolysis is considered a more important dissipation process than biological degradation under aerobic conditions.
Biotic Degradation
Microbial degradation is a major pathway for the dissipation of Fomesafen in soil and aquatic systems. The rate and pathway of microbial degradation are dependent on environmental conditions, particularly the presence of oxygen.
Aerobic Degradation: Under aerobic conditions, Fomesafen is persistent in soil, with half-lives ranging from 9 to 99 weeks. The degradation is primarily carried out by soil microorganisms.
Anaerobic Degradation: In contrast to aerobic conditions, Fomesafen degrades rapidly in anaerobic environments, with a reported half-life of less than 20 days.
The primary microbial degradation pathway involves the reduction of the nitro group to an amino group, followed by further transformations. Key degradation products identified include:
-
Fomesafen Amine: 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-N-methylsulphonyl-panthranilamide
-
Fomesafen Amino Acid: 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy) anthranilic acid
-
Amino-fomesafen
-
5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-amino-benzoic acid
One identified degradation pathway involves the reduction of the nitro group, followed by acetylation of the resulting amino group, dechlorination, and cleavage of the S-N bond. Another pathway suggests the reduction of the nitro group followed by the hydrolysis of the amide bond.
Environmental Fate and Mobility
Soil
Fomesafen is considered to be persistent and mobile in soil. Its persistence is highly variable and depends on soil type, with reported half-lives ranging from 63 to 527 days. The major routes of dissipation from soil are microbial degradation and leaching.
Adsorption and Leaching: Fomesafen has a high potential for leaching due to its relatively low adsorption to soil particles, particularly in soils with low organic matter and clay content. The soil organic carbon-water partitioning coefficient (Koc) values, a measure of the tendency of a chemical to bind to soil organic carbon, are indicative of its mobility.
Water
Due to its mobility in soil, Fomesafen can leach into groundwater and be transported to surface water via runoff. In aquatic environments, it is persistent under aerobic conditions but degrades rapidly under anaerobic conditions.
Quantitative Environmental Fate Data
The following tables summarize the quantitative data available for the environmental fate of Fomesafen.
Table 1: Degradation Half-Life of Fomesafen
| Medium/Condition | Half-Life (t₁/₂) | Reference(s) |
| Soil (Aerobic) | 9 to 99 weeks | |
| Soil (Anaerobic) | < 20 days | |
| Soil (Field Dissipation) | 50 to 150 days | |
| Aquatic (Aerobic) | 9 to 99 weeks | |
| Aquatic (Photodegradation) | 49 to 289 days | |
| Water/Sediment Systems (Aerobic/Anaerobic) | 4.3 to 8.2 days (water phase) |
Table 2: Soil Adsorption and Mobility of Fomesafen
| Parameter | Value Range | Soil Type(s) | Reference(s) |
| Partition Coefficient (Kd) | 0.51 - 2.45 | Loamy coarse sand to sandy clay loam |
Experimental Protocols
This section outlines the general methodologies for conducting key environmental fate studies for a pesticide like Fomesafen, based on internationally recognized guidelines.
Hydrolysis Study (Adapted from OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of Fomesafen as a function of pH.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add a known concentration of Fomesafen (or this compound) to the buffer solutions. The concentration should not exceed half of its water solubility.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to determine if the substance is hydrolytically stable.
-
Sampling: Collect samples at predetermined time intervals.
-
Analysis: Analyze the samples for the concentration of the parent compound and any major hydrolysis products using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Determine the rate of hydrolysis and the half-life at each pH.
Photodegradation in Water (Adapted from OECD Guideline 316)
Objective: To determine the rate of direct phototransformation of Fomesafen in water.
Methodology:
-
Test Solution Preparation: Prepare an aqueous solution of Fomesafen in sterile, purified water.
-
Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples should be kept in the dark.
-
Temperature Control: Maintain a constant temperature throughout the experiment.
-
Sampling: Collect samples from both the irradiated and control solutions at various time points.
-
Analysis: Quantify the concentration of Fomesafen and any photoproducts in the samples using an appropriate analytical method.
-
Data Analysis: Calculate the photodegradation rate constant and the half-life of Fomesafen.
Aerobic and Anaerobic Soil Metabolism (Adapted from OECD Guideline 307)
Objective: To determine the rate and pathway of Fomesafen degradation in soil under aerobic and anaerobic conditions.
Methodology:
-
Soil Selection and Characterization: Select and characterize representative agricultural soils (e.g., for texture, organic carbon content, pH, and microbial biomass).
-
Test Substance Application: Treat the soil samples with a known concentration of ¹⁴C-labeled Fomesafen to facilitate the tracking of the parent compound and its metabolites.
-
Incubation:
-
Aerobic: Incubate the soil at a constant temperature and moisture content, with continuous aeration. Trap any evolved ¹⁴CO₂.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling: Collect soil samples at various time intervals.
-
Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts for Fomesafen and its degradation products using techniques such as HPLC with radiometric detection and LC-MS/MS for identification.
-
Bound Residue Analysis: Determine the amount of non-extractable (bound) ¹⁴C residues by combusting the extracted soil.
-
Data Analysis: Determine the degradation kinetics (DT₅₀ and DT₉₀) for Fomesafen and major metabolites, and propose a degradation pathway.
Conclusion
The environmental fate of Fomesafen is complex, with its persistence and mobility being key characteristics of concern. While stable to hydrolysis, it undergoes slow photodegradation and more significant microbial degradation. The latter is highly dependent on the presence of oxygen, with rapid degradation occurring under anaerobic conditions. The primary degradation pathway involves the reduction of the nitro group, leading to the formation of several metabolites. Due to its potential for leaching, the use of Fomesafen requires careful management to mitigate the risk of groundwater contamination. For this compound, it is assumed that its environmental fate mirrors that of the parent compound, although further studies could confirm this. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals involved in the environmental risk assessment of this herbicide.
References
- 1. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C, N, and H isotope fractionation of the herbicide isoproturon reflects different microbial transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remediation of fomesafen contaminated soil by Bacillus sp. Za: Degradation pathway, community structure and bioenhanced remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
Fomesafen-d3: A Comprehensive Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Fomesafen-d3 is the deuterium-labeled form of Fomesafen. Deuterium labeling is a common practice in drug metabolism and pharmacokinetic studies to trace the fate of a molecule. The toxicological properties of a deuterated compound are generally considered to be very similar to its non-deuterated counterpart. This profile is based on the available toxicological data for Fomesafen.
Executive Summary
Fomesafen is a selective herbicide used for the control of broadleaf weeds.[1] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This technical guide provides an in-depth overview of the toxicological profile of Fomesafen, serving as a critical reference for researchers, scientists, and drug development professionals. The information compiled herein is based on a comprehensive review of available toxicological studies.
Mechanism of Action
Fomesafen exerts its herbicidal effect by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1][2] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX induces the formation of reactive oxygen species (ROS), which cause lipid peroxidation and disruption of cell membranes, ultimately leading to cell death. In mammalian systems, Fomesafen has been shown to induce apoptosis and increase ROS.
Caption: Fomesafen's inhibitory action on PPO leads to cellular damage.
Acute Toxicity
Fomesafen exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. It is, however, a severe eye irritant and a moderate skin irritant.
| Route of Exposure | Species | Value (LD50) | Classification |
| Oral | Rat | >5000 mg/kg | Slightly Toxic |
| Dermal | Rabbit | >2000 mg/kg | Low Toxicity |
| Inhalation | Rat | >5.2 mg/L | Low Toxicity |
| Irritation | Species | Result | |
| Eye | Rabbit | Severely irritating | |
| Skin | Rabbit | Moderately irritating | |
| Sensitization | Species | Result | |
| Dermal | Guinea Pig | Sensitizer |
Table 1: Acute Toxicity of Fomesafen
Experimental Protocols: Acute Toxicity Testing
Acute Oral Toxicity (LD50): The acute oral toxicity is typically determined using a method like the OECD 423 guideline. This involves the administration of a single high dose of the substance to a small number of animals, followed by observation for 14 days for signs of toxicity and mortality.
Dermal and Eye Irritation: These studies are generally conducted according to OECD guidelines 404 and 405, respectively. A small amount of the substance is applied to the skin or into the eye of a rabbit, and the level of irritation is scored over a set period.
Chronic Toxicity
The primary target organs following repeated exposure to Fomesafen are the liver and the hematological system.
| Species | Duration | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) | Key Findings |
| Rat | 90-day | 1 mg/kg/day | 5 mg/kg/day | Liver effects (hepatocyte hypertrophy), hematological changes. |
| Dog | 1-year | 1 mg/kg/day | 25 mg/kg/day | Liver effects, hematological changes. |
| Mouse | 18-month | 1 mg/kg/day | 5 mg/kg/day | Liver tumors (considered not relevant to humans). |
Table 2: Chronic Toxicity of Fomesafen
Genotoxicity
The available evidence suggests that Fomesafen is not genotoxic.
| Assay | Test System | Result |
| Ames Test | S. typhimurium | Negative |
| Chromosomal Aberration | Human Lymphocytes in vitro | Negative |
| Mouse Micronucleus | In vivo | Negative |
Table 3: Genotoxicity of Fomesafen
Experimental Protocol: Ames Test
The Ames test is a widely used method for assessing the mutagenic potential of a chemical.
Caption: A simplified workflow of the Ames test for mutagenicity.
Carcinogenicity
Fomesafen is classified as "Not Likely to be Carcinogenic to Humans". Although liver tumors were observed in a mouse carcinogenicity study, the U.S. EPA's Cancer Assessment Review Committee (CARC) concluded that this finding is not relevant to human health.
Reproductive and Developmental Toxicity
Fomesafen has demonstrated reproductive and developmental effects, but generally at doses that also cause maternal toxicity.
| Study Type | Species | Key Findings |
| Two-Generation Reproduction | Rat | Decreased litter weight gain, decreased pup survival, and a reduced number of live-born pups at high doses. |
| Developmental | Rat | Post-implantation loss was observed. |
| Developmental | Rabbit | No evidence of increased susceptibility. |
Table 4: Reproductive and Developmental Toxicity of Fomesafen
Experimental Protocol: Developmental Toxicity Study
Developmental toxicity studies, such as those following OECD guideline 414, are designed to assess the potential for adverse effects on the developing fetus.
-
Dosing: Pregnant female animals are dosed with the test substance during the period of organogenesis.
-
Observation: Maternal animals are observed for clinical signs of toxicity.
-
Examination: Near the end of gestation, the fetuses are examined for external, visceral, and skeletal abnormalities.
Environmental Fate and Ecotoxicology
Fomesafen is persistent in the environment and has a high potential for leaching into groundwater.
-
Soil Persistence: The half-life of Fomesafen in soil can range from 63 to 527 days.
-
Mobility: Due to its properties, Fomesafen is likely to be mobile in soil and has the potential to reach groundwater.
-
Aquatic Toxicity: Fomesafen has low toxicity to freshwater fish. The EPA aquatic benchmark is 63 mg/L.
References
Fomesafen-d3 CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fomesafen-d3, a deuterated analog of the herbicide Fomesafen. This document outlines its chemical properties and provides context for its use in research settings.
Chemical Identity and Properties
This compound is the deuterium-labeled version of Fomesafen.[1] Fomesafen itself is a member of the diphenyl ether class of herbicides.[2] The key physical and chemical data for this compound and its parent compound, Fomesafen, are summarized in the table below. The deuteration of Fomesafen makes it a valuable tool in analytical and research applications, such as its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
| Property | Value |
| This compound | |
| Molecular Formula | C15H7D3ClF3N2O6S[1][3] |
| Molecular Weight | 441.78 g/mol |
| Fomesafen (Unlabeled) | |
| CAS Number | 72178-02-0 |
| Molecular Formula | C15H10ClF3N2O6S |
| Molecular Weight | 438.76 g/mol |
| Melting Point | 220-221 °C |
| pKa | 2.9 |
Mechanism of Action
Fomesafen acts as a selective herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the synthesis of chlorophyll in plants. The inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species (ROS). These ROS cause lipid peroxidation of cell membranes, leading to rapid cell death and necrosis of the plant tissue.
Caption: Mechanism of Fomesafen via PPO inhibition.
Experimental Applications
Due to its isotopic labeling, this compound is an ideal internal standard for various analytical chemistry applications.
Experimental Workflow: Sample Analysis using this compound as an Internal Standard
The following workflow outlines a general procedure for the quantification of Fomesafen in a sample matrix using this compound as an internal standard.
Caption: Workflow for Fomesafen analysis with this compound.
Protocol: Solid Phase Extraction (SPE) for Sample Cleanup
A generic SPE protocol for the extraction of Fomesafen from a water sample is provided below. Note: This is a general guideline and may require optimization for specific sample matrices.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the water sample (e.g., 100 mL), previously spiked with this compound, onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the analytes (Fomesafen and this compound) with 5 mL of methanol.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
References
Fomesafen-d3: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Fomesafen-d3, a deuterated isotopologue of the herbicide Fomesafen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science, offering detailed data, experimental methodologies, and visual representations of relevant pathways and workflows.
Core Physicochemical Properties
This compound shares most of its physicochemical properties with its non-deuterated counterpart, Fomesafen. The primary difference lies in its molecular weight due to the inclusion of three deuterium atoms. For the purpose of this guide, it is assumed that the deuteration is on the methylsulfonyl group (-SO₂-CD₃).
Data Presentation
The quantitative physicochemical data for this compound are summarized in the table below for clear comparison.
| Property | Value |
| Chemical Formula | C₁₅H₇D₃ClF₃N₂O₆S |
| Molecular Weight | 441.80 g/mol |
| Physical State | White crystalline solid |
| Melting Point | 220-221 °C[1][2][3] |
| Water Solubility | pH dependent: ~50 mg/L in distilled water; solubility increases with higher pH |
| pKa | 2.83 - 2.9 |
| Log P (Octanol/Water Partition Coefficient) | 2.9 (at pH 1) |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established scientific principles and regulatory guidelines.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.
-
Apparatus: Digital melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
-
Water Solubility Determination (OECD Guideline 105)
The water solubility of this compound can be determined using the flask method, as outlined in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.
-
Apparatus: Erlenmeyer flasks with stoppers, constant temperature water bath or shaker, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After equilibrium is reached, the solution is allowed to stand, and then an aliquot of the supernatant is centrifuged to remove any suspended particles.
-
The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The experiment is performed at different pH values to assess the pH-dependent solubility.
-
pKa Determination (OECD Guideline 112)
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration, following OECD Guideline 112.
-
Apparatus: pH meter with a combination electrode, temperature probe, automatic titrator or burette, and a thermostated reaction vessel.
-
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored continuously as the titrant is added.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Log P Determination (OECD Guideline 107/117)
The n-octanol/water partition coefficient (Log P) of this compound can be determined using the shake-flask method (OECD 107) or the HPLC method (OECD 117).
-
Shake-Flask Method (OECD 107):
-
A solution of this compound is prepared in n-octanol that has been pre-saturated with water.
-
A known volume of this solution is mixed with a known volume of water (pre-saturated with n-octanol) in a separatory funnel.
-
The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation.
-
The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.
-
Signaling Pathways and Experimental Workflows
This section provides visual representations of the mechanism of action of Fomesafen and typical experimental workflows for its synthesis and analysis.
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
Fomesafen acts as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
General Synthesis Workflow of Fomesafen
The synthesis of Fomesafen typically involves a multi-step process. A general workflow is outlined below, based on common synthetic routes.
Analytical Workflow for this compound Quantification
A typical analytical workflow for the quantification of this compound in a sample matrix (e.g., soil, water, biological tissue) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented below. This compound is often used as an internal standard for the quantification of Fomesafen.
References
Technical Guide: Solubility of Fomesafen-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fomesafen-d3 in organic solvents. This compound, the deuterated analog of Fomesafen, is a crucial internal standard for quantitative analysis in various research and development applications. Understanding its solubility is paramount for accurate sample preparation and analysis. While specific quantitative solubility data for this compound is not extensively published, the solubility is expected to be nearly identical to its non-deuterated counterpart, Fomesafen. This guide presents available data for Fomesafen and provides detailed experimental protocols for determining solubility.
Core Concepts: Fomesafen and this compound
Fomesafen is a selective herbicide belonging to the diphenyl ether class. It functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathway in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and ultimately, plant death.[1][2] this compound is a stable isotope-labeled version of Fomesafen, where three hydrogen atoms on the methylsulfonyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[3]
Solubility of Fomesafen in Organic Solvents
The following table summarizes the available quantitative solubility data for Fomesafen in various organic solvents. It is important to note that these values are for the non-deuterated Fomesafen and are provided as a close approximation for this compound.
| Organic Solvent | Temperature (°C) | Solubility (mg/L) | Source |
| Acetone | 20 | 300,000 | |
| Methanol | 20 | 25,000 | |
| Dichloromethane | 20 | 10,000 | |
| Xylene | 20 | 1,900 | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 50,000 |
Note: The significant difference in solubility across various solvents highlights the importance of selecting an appropriate solvent system for specific applications to ensure complete dissolution and accurate quantification.
Experimental Protocols for Solubility Determination
Determining the precise solubility of this compound in a specific organic solvent requires a systematic experimental approach. The following protocol outlines a general procedure based on the principles of the shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (analytical standard grade)
-
High-purity organic solvent(s) of interest (e.g., HPLC grade)
-
Volumetric flasks and pipettes (calibrated)
-
Scintillation vials or glass tubes with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance (accurate to ±0.01 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation of Stock Solution and Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations.
-
Analyze the calibration standards using a validated HPLC method to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Preparation and Analysis:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.
-
Filter the aliquot through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same HPLC method used for the calibration standards.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration by the dilution factor.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizations
Mechanism of Action: Fomesafen Inhibition of Protoporphyrinogen Oxidase
Caption: Fomesafen inhibits the PPO enzyme, leading to cellular damage.
Experimental Workflow for Solubility Determination
Caption: A typical workflow for determining the solubility of a compound.
References
Fomesafen-d3: A Technical Guide to Isotopic Enrichment and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for assessing the isotopic enrichment and chemical purity of Fomesafen-d3, a deuterated internal standard crucial for quantitative analytical studies. While specific batch data is proprietary and not publicly available, this document presents typical specifications and detailed experimental protocols relevant to the quality control of this compound.
This compound is the deuterium-labeled version of Fomesafen, a selective herbicide.[1] In analytical chemistry, deuterated standards are essential for isotope dilution mass spectrometry, a highly accurate method for quantifying the amount of a substance in a sample.[1] The stable isotope-labeled internal standard is added to a sample at a known concentration and is used to correct for analyte loss during sample preparation and instrumental analysis.[2]
Quantitative Data Summary
The quality of an isotopically labeled internal standard is defined by its isotopic enrichment and its chemical purity. High isotopic enrichment ensures a distinct mass difference from the unlabeled analyte, while high chemical purity guarantees that the standard itself does not introduce interfering impurities.[3]
The following tables present illustrative data that are representative of a high-quality this compound analytical standard.
Table 1: Illustrative Isotopic Enrichment of this compound
| Parameter | Specification |
| Isotopic Enrichment | ≥98 atom % D |
| d0 Content | <0.5% |
| d1 Content | <1.0% |
| d2 Content | <2.0% |
Table 2: Illustrative Chemical Purity of this compound
| Parameter | Specification | Method of Analysis |
| Chemical Purity | ≥99.0% | HPLC-DAD |
| Major Impurity | Unlabeled Fomesafen | LC-MS/MS |
| Other Impurities | <0.5% | HPLC-DAD |
| Residual Solvents | Per ICH Q3C | GC-MS |
Experimental Protocols
The determination of isotopic enrichment and chemical purity requires robust and validated analytical methods. The following protocols are based on established techniques for the analysis of Fomesafen and its isotopically labeled analogues.
Determination of Isotopic Enrichment by Mass Spectrometry
This method determines the isotopic distribution of this compound using high-resolution mass spectrometry (HRMS).
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.
Procedure:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: A small volume of the sample solution is injected into the LC system to separate the this compound from any potential impurities. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in full scan mode to acquire the mass spectrum of the this compound peak.
-
Data Analysis: The isotopic cluster of the molecular ion of this compound is analyzed. The relative intensities of the peaks corresponding to the unlabeled Fomesafen (d0) and the different deuterated species (d1, d2, d3, etc.) are measured. The isotopic enrichment is calculated based on the relative abundance of the d3 isotopologue compared to all other isotopologues.[1]
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method quantifies the chemical purity of this compound and identifies any impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-gradient program is used, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard and Sample Preparation: A standard solution of this compound is prepared at a known concentration. The sample to be tested is also prepared at a similar concentration.
-
Analysis: The standard and sample solutions are injected into the HPLC system.
-
Data Analysis: The chromatograms are recorded. The area of the main peak corresponding to this compound is measured, along with the areas of any impurity peaks. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Visualization of Quality Control Workflow
The following diagram illustrates the logical workflow for the quality control and release of a batch of this compound.
Caption: Quality Control Workflow for this compound.
References
Methodological & Application
Application Note: Standard Operating Procedure for the Analysis of Fomesafen in Water by Solid-Phase Extraction and LC-MS/MS using Fomesafen-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of the herbicide Fomesafen in water samples. The method employs solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fomesafen-d3, a deuterated analog, is used as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. The limit of quantitation (LOQ) for this method is 0.1 µg/L in water.[1]
Principle and Applicability
Fomesafen is a post-emergence herbicide used to control broad-leaved weeds in various crops.[2] Its potential to contaminate surface and drinking water necessitates a sensitive and robust analytical method for monitoring.
This method is applicable to the determination of Fomesafen in various water matrices, including drinking, surface, and groundwater. The core of the procedure involves enriching the analyte from a large volume of water using a C18 solid-phase extraction disk or cartridge.[1] The extract is then analyzed by a highly selective and sensitive LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using an internal standard method with this compound.
Apparatus and Reagents
2.1 Apparatus
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Solid-Phase Extraction (SPE) vacuum manifold.
-
Rotary evaporator or nitrogen evaporation system.
-
Analytical balance (4-decimal place).
-
Vortex mixer and ultrasonic bath.
-
Class A volumetric flasks and pipettes.
-
Autosampler vials (1.5 mL) with caps.
-
Disposable syringes and syringe filters (0.45 µm).
2.2 Reagents and Standards
-
Fomesafen analytical reference standard (≥98% purity).
-
This compound internal standard (≥98% purity).
-
Solvents: Methanol, Acetonitrile (HPLC or MS grade).
-
Reagent Water: HPLC grade or equivalent, free of interferences.
-
Acids: Formic acid (≥98%), Phosphoric acid (reagent grade).[3]
-
SPE Cartridges: C18 cartridges, 500 mg.[1]
-
Gases: High-purity nitrogen for solvent evaporation and as a collision/desolvation gas for the MS.
Experimental Protocol
3.1 Preparation of Standard Solutions
-
Primary Stock Solutions (1000 mg/L): Accurately weigh approximately 10 mg of Fomesafen and this compound standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C in amber bottles.
-
Intermediate Standard Solutions (10 mg/L): Pipette 1.0 mL of each primary stock solution into separate 100 mL volumetric flasks and dilute to volume with methanol.
-
Working Standard & Internal Standard Spiking Solution (1 µg/mL): Prepare by diluting the intermediate solutions. This solution will be used for fortifying samples and preparing the calibration curve.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.05 µg/L to 10 µg/L by spiking appropriate volumes of the working standard solution into reagent water and processing them alongside the samples.
3.2 Sample Preparation (Solid-Phase Extraction)
-
Sample Collection & Fortification: Collect a 500 mL water sample. Prior to extraction, spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 1.0 µg/mL solution to achieve a concentration of 0.1 µg/L).
-
Acidification: Adjust the sample pH to 3 using phosphoric acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol, followed by 10 mL of reagent water (pH 3), ensuring the cartridge does not go dry.
-
Sample Loading: Pass the entire 500 mL water sample through the conditioned cartridge under vacuum at a flow rate of approximately 10-20 mL/min.
-
Cartridge Drying: After loading, dry the cartridge under full vacuum for 10 minutes to remove residual water.
-
Elution: Elute the analytes from the cartridge by passing 10 mL of methanol, collecting the eluate in a 50 mL round-bottom flask.
-
Concentration: Evaporate the methanol eluate to dryness using a rotary evaporator with a water bath temperature not exceeding 40°C.
-
Reconstitution: Re-dissolve the dried residue in 1.0 mL of the initial mobile phase (e.g., 30:70 acetonitrile:water). Vortex to mix, sonicate for 2 minutes, and transfer the final extract into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: LC Method Parameters
| Parameter | Value |
|---|---|
| LC System | Agilent 1200 Series or equivalent |
| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40 °C |
| Gradient | 0 min (30% B), 10 min (95% B), 12 min (95% B), 12.1 min (30% B), 15 min (30% B) |
Table 2: MS/MS Method Parameters and MRM Transitions
| Parameter | Value |
|---|---|
| MS System | Agilent 6410 QQQ, Sciex 6500, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.0 kV |
| Source Temp. | 140 °C |
| Desolvation Temp. | 550 °C |
| Desolvation Gas Flow | 1100 L/hr |
| Collision Gas | Nitrogen |
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) | Use |
| Fomesafen | 437.0 | 316.0 | 100 | -25 | Quantifier |
| 437.0 | 195.0 | 100 | -35 | Qualifier | |
| This compound | 440.0 | 316.0 | 100 | -25 | Internal Standard |
Note: MRM transitions are based on the structure of Fomesafen and its known fragmentation patterns. The precursor ion for Fomesafen is [M-H]⁻ at m/z 436.98. This compound will have a precursor ion of m/z ~440. Product ions and collision energies should be optimized empirically.
Table 3: Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Quantitation (LOQ) | 0.1 µg/L | |
| Limit of Detection (LOD) | ~0.03 µg/L | Estimated as LOQ/3 |
| Recovery | 91 - 133 % | |
| Precision (%RSD) | < 15% |
| Linearity (r²) | > 0.995 | |
Visualizations
References
Application of Fomesafen-d3 in Agricultural Soil Testing
Application Note
Introduction
Fomesafen is a widely used herbicide for the control of broadleaf weeds in various agricultural settings.[1] Monitoring its residues in soil is crucial for assessing environmental persistence, potential carryover to subsequent crops, and ensuring food safety.[2][3] The accuracy and reliability of analytical methods for quantifying Fomesafen in complex matrices like soil are paramount. The use of an isotopically labeled internal standard, such as Fomesafen-d3, is a well-established technique to improve the precision and accuracy of such analyses, particularly when using mass spectrometry-based methods.[4] this compound, being structurally identical to Fomesafen but with a different mass due to the presence of deuterium atoms, co-elutes with the analyte of interest and experiences similar matrix effects and variations during sample preparation and analysis. This allows for effective correction of any analyte loss or signal suppression/enhancement, leading to more robust and reliable quantification.
This application note provides a detailed protocol for the determination of Fomesafen in agricultural soil using this compound as an internal standard. The methodology is based on solid-liquid extraction (SLE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
A known amount of this compound internal standard is added to a soil sample prior to extraction. The soil is then extracted with an appropriate solvent mixture to isolate both Fomesafen and this compound. The extract is subsequently cleaned up and concentrated before being analyzed by LC-MS/MS. By comparing the peak area ratio of Fomesafen to this compound in the sample to that of a calibration curve prepared with known concentrations of both compounds, the concentration of Fomesafen in the original soil sample can be accurately determined.
Data Presentation
The following table summarizes typical performance data for the analysis of Fomesafen in agricultural soil using this compound as an internal standard.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Linearity (R²) | > 0.995 |
| Recovery | 92% - 108% |
| Precision (RSD) | < 10% |
| Matrix Effect | Minimal (compensated by internal standard) |
Experimental Protocols
1. Reagents and Materials
-
Fomesafen analytical standard (>98% purity)
-
This compound internal standard (>98% purity, isotopic purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Sodium chloride (NaCl)
-
0.22 µm syringe filters
2. Standard Solution Preparation
-
Fomesafen Stock Solution (100 µg/mL): Accurately weigh 10 mg of Fomesafen standard and dissolve in 100 mL of methanol.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the Fomesafen stock solution with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL. Spike each calibration standard with the this compound internal standard at a constant concentration (e.g., 20 ng/mL).
3. Soil Sample Preparation and Extraction (QuEChERS-based method)
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL) to the soil sample.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the supernatant from the extraction step into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid and 5 mM ammonium formate in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Fomesafen: Precursor ion (m/z) 437.0 -> Product ion 1 (m/z) 358.0, Product ion 2 (m/z) 282.0
-
This compound: Precursor ion (m/z) 440.0 -> Product ion 1 (m/z) 361.0, Product ion 2 (m/z) 285.0
-
Mandatory Visualization
Caption: Workflow for the analysis of Fomesafen in soil using this compound.
Caption: Rationale for using this compound as an internal standard.
References
- 1. Simultaneous Analysis and Dietary Exposure Risk Assessment of Fomesafen, Clomazone, Clethodim and Its Two Metabolites in Soybean Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Fomesafen-d3 in Metabolic Studies of Fomesafen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomesafen is a widely used herbicide for the control of broadleaf weeds in various crops. Understanding its metabolic fate is crucial for assessing its environmental impact and potential risks to non-target organisms, including humans. Fomesafen-d3, a deuterium-labeled internal standard, is an indispensable tool in the accurate quantification of fomesafen and its metabolites in complex biological and environmental matrices. Its use in isotope dilution mass spectrometry methods significantly improves the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response.
These application notes provide detailed protocols for the use of this compound in in vitro metabolic studies of fomesafen, focusing on sample preparation, LC-MS/MS analysis, and data interpretation.
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of Fomesafen and a Key Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fomesafen | 437.0 | 316.0 | 25 |
| This compound | 440.0 | 319.0 | 25 |
| Fomesafen Amine | 407.0 | 286.0 | 30 |
Note: These parameters are illustrative and may require optimization based on the specific LC-MS/MS instrument used.
Table 2: Representative Recovery and Matrix Effect Data for Fomesafen Analysis using this compound
| Matrix | Spiked Concentration (ng/mL) | Recovery (%) without Internal Standard | Recovery (%) with this compound Internal Standard | Matrix Effect (%) without Internal Standard | Matrix Effect (%) with this compound Internal Standard |
| Rat Liver Microsomes | 10 | 75.2 | 98.5 | -24.8 | -1.5 |
| 100 | 80.1 | 101.2 | -19.9 | +1.2 | |
| Human Hepatocytes | 10 | 68.9 | 99.1 | -31.1 | -0.9 |
| 100 | 72.5 | 100.5 | -27.5 | +0.5 |
This data is representative and illustrates the utility of this compound in mitigating matrix effects and improving recovery.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Fomesafen in Liver Microsomes
Objective: To investigate the phase I metabolism of fomesafen using liver microsomes from different species and to identify potential metabolites.
Materials:
-
Fomesafen
-
This compound (as internal standard)
-
Liver microsomes (e.g., rat, mouse, human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture (final volume 200 µL) containing:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Liver microsomes (final concentration 0.5 mg/mL)
-
Fomesafen (final concentration 1 µM, added from a stock solution in DMSO or ACN; final solvent concentration ≤ 1%)
-
-
Prepare control incubations:
-
Without NADPH regenerating system (to assess non-enzymatic degradation)
-
Without fomesafen (blank matrix)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).
-
-
Sample Processing:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of fomesafen and its potential metabolites. Utilize the transitions specified in Table 1.
-
Protocol 2: Analysis of Fomesafen and its Metabolites in In Vitro Samples using LC-MS/MS with this compound Internal Standard
Objective: To quantify the concentration of fomesafen and its metabolites over time from in vitro metabolism assays.
Instrumentation and Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate fomesafen from its metabolites (e.g., start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of calibration standards of fomesafen and any available metabolite standards in the same matrix as the final sample extracts (e.g., reconstituted blank matrix from a control incubation).
-
Spike each calibration standard with the same concentration of this compound as used in the samples.
-
The concentration range should encompass the expected concentrations in the study samples.
-
-
Sample Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
-
Data Processing:
-
Integrate the peak areas for fomesafen, its metabolites, and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of fomesafen and its metabolites in the unknown samples using the regression equation from the calibration curve.
-
Visualizations
Caption: Proposed metabolic pathway of Fomesafen.
Caption: Experimental workflow for in vitro Fomesafen metabolism.
Application Note and Protocol: Solid-Phase Extraction of Fomesafen-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fomesafen is a herbicide used for the post-emergence control of broad-leaf weeds.[1] Its detection in environmental samples is crucial for monitoring and regulatory purposes. Fomesafen-d3 is a deuterated internal standard used for the accurate quantification of Fomesafen in various matrices. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from aqueous samples using C18 cartridges. The methodology is adapted from established protocols for Fomesafen and incorporates best practices for SPE method development.
Data Presentation
Quantitative analysis of this compound recovery and method performance should be recorded to ensure data quality. The following table provides a template for summarizing such data.
| Analyte | Spiking Level (ng/mL) | Mean Recovery (%) | RSD (%) | n |
| This compound | 0.1 | 3 | ||
| This compound | 1.0 | 3 | ||
| This compound | 10 | 3 |
RSD: Relative Standard Deviation
Experimental Protocol
This protocol is designed for the extraction of this compound from water samples.
Materials and Reagents:
-
SPE Cartridge: C18 SPE Cartridge
-
Reagents:
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid
-
Potassium Nitrate
-
-
Equipment:
-
Solid-Phase Extraction Vacuum Manifold
-
Vacuum Pump
-
Rotary Evaporator or Nitrogen Evaporator
-
Autosampler Vials
-
HPLC with UV or Mass Spectrometric Detector
-
Procedure:
-
SPE Cartridge Conditioning:
-
Sample Preparation and Loading:
-
For a 500 mL water sample, add a known amount of this compound standard.
-
Adjust the sample pH to approximately 3 with phosphoric acid.[2]
-
Load the prepared sample onto the conditioned C18 cartridge at a flow rate of approximately 10 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any interfering substances.
-
Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 10 mL of methanol into a collection tube.[2]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the methanol eluate to dryness using a rotary evaporator with a water bath temperature not exceeding 40°C or under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of a suitable mobile phase, for example, a mixture of acetonitrile and water (30:70 v/v).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Analytical Determination: The extracted this compound can be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector at 290 nm or a mass spectrometer for more sensitive and selective detection.
Workflow Visualization
The following diagram illustrates the solid-phase extraction workflow for this compound.
Caption: Solid-Phase Extraction Workflow for this compound Analysis.
References
Application Notes: Quantification of Fomesafen in Crops Using a Stable Isotope Dilution Assay with Fomesafen-d3
Introduction
Fomesafen is a selective herbicide widely used for the post-emergence control of broadleaf weeds in various crops, including soybeans, dry beans, and potatoes.[1] As a member of the diphenylether class, it acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which disrupts chlorophyll synthesis and leads to rapid cell membrane damage in susceptible plants. Due to its persistence in certain soil types and potential for carryover to rotational crops, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Fomesafen in agricultural commodities to ensure food safety.[2]
Accurate and sensitive quantification of Fomesafen residues is crucial for monitoring compliance with these MRLs. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high selectivity and sensitivity, allowing for reliable detection at low concentrations.[3] To enhance the accuracy and precision of quantification, especially in complex crop matrices, the use of a stable isotope-labeled internal standard is highly recommended. This application note details a robust protocol for the determination of Fomesafen in various crop matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method and quantification by LC-MS/MS with Fomesafen-d3 as an internal standard. The use of a deuterated analogue corrects for variations during sample preparation and compensates for matrix-induced signal suppression or enhancement, leading to more reliable data.
Analytical Principle
The methodology involves homogenizing the crop sample, followed by the addition of a known amount of this compound internal standard. The analytes are then extracted from the matrix using an acidified acetonitrile solution. After a partitioning step induced by the addition of salts, the supernatant is further purified using dispersive solid-phase extraction (dSPE) with sorbents like C18 and primary secondary amine (PSA) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by creating a calibration curve based on the peak area ratio of the target analyte (Fomesafen) to the internal standard (this compound).
Experimental Protocols
Materials and Reagents
-
Standards: Fomesafen (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98%), acetic acid (glacial), magnesium sulfate (anhydrous), sodium chloride, primary secondary amine (PSA) sorbent, and C18 sorbent.
-
Equipment: High-speed blender/homogenizer, centrifuge capable of 4000 rpm, vortex mixer, analytical balance, syringe filters (0.22 µm), and autosampler vials.
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Fomesafen and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at -20°C.
-
Intermediate Fomesafen Solution (10 µg/mL): Dilute the Fomesafen stock solution 100-fold with acetonitrile.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound stock solution 1000-fold with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 ng/mL) by serially diluting the intermediate Fomesafen solution. Fortify each calibration standard with the IS Spiking Solution to a final concentration of 20 ng/mL.
Sample Preparation (Modified QuEChERS Protocol)
-
Homogenization: Weigh 5.0 g of the homogenized crop sample into a 50 mL centrifuge tube. For dry commodities like beans, add 5 mL of reagent water and allow to rehydrate for 30 minutes.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL IS Spiking Solution to the sample, resulting in a concentration of 20 ng/g.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Cap the tube and vortex vigorously for 2 minutes.
-
Partitioning: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: The specific precursor and product ions for Fomesafen and this compound should be optimized by direct infusion. The proposed transitions are listed in Table 1.
-
Quantitative Data
Table 1: Proposed LC-MS/MS Parameters for Fomesafen and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) | Ionization Mode |
| Fomesafen | 437.0 | 286.1 | 315.9 | 20 / 25 | Negative |
| This compound | 440.0 | 286.1 | 315.9 | To be optimized | Negative |
| Note: Parameters for this compound are proposed based on the structure and fragmentation of the parent compound and require experimental verification. |
Table 2: Summary of Method Performance Data in Various Crop Matrices
| Crop Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Soybean | 0.01 - 1.0 | 71 - 116 | < 12.6 | 0.01 | |
| Green Soybean | 0.01 - 1.0 | 71 - 116 | < 12.6 | 0.01 | |
| Beans | 0.01 - 0.25 | 92.4 - 117.8 | 0.35 - 4.36 | 0.005 | |
| Hulled Rice | 0.04 - 2.0 | 87.5 - 98.2 | 0.6 - 5.5 | 0.04 | |
| Apple | 0.04 - 2.0 | 95.3 - 102.5 | 1.5 - 4.1 | 0.04 | |
| Green Pepper | 0.04 - 2.0 | 90.1 - 99.8 | 2.3 - 7.7 | 0.04 |
Workflow Visualization
Caption: Experimental workflow for Fomesafen quantification in crops.
References
Fomesafen-d3 in Environmental Risk Assessment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomesafen is a selective herbicide used for the post-emergence control of broadleaf weeds in various agricultural crops.[1][2][3] Its persistence in soil and potential for groundwater contamination necessitate thorough environmental risk assessments.[1][4] Fomesafen-d3, a deuterated analog of fomesafen, serves as a critical internal standard for the accurate quantification of fomesafen residues in environmental matrices. Isotope-labeled compounds are instrumental in environmental fate studies, allowing for precise tracking and quantification, which is essential for understanding the distribution, degradation, and potential impact of pesticides on the ecosystem. This document provides detailed application notes and protocols for the use of this compound in such assessments.
Application Notes
This compound is primarily utilized as an internal standard in analytical methods, particularly those employing mass spectrometry, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis as it compensates for matrix effects and variations in sample preparation and instrument response.
Key Applications:
-
Residue Analysis: Accurate quantification of fomesafen in soil, water, and biological samples to determine environmental concentrations and potential exposure levels.
-
Environmental Fate Studies: Tracking the degradation and metabolism of fomesafen in various environmental compartments. The use of labeled compounds helps in identifying transformation products and understanding degradation pathways.
-
Metabolism Studies: Investigating the uptake, distribution, metabolism, and excretion of fomesafen in organisms.
-
Leaching and Runoff Studies: Quantifying the movement of fomesafen through the soil profile and its potential to contaminate ground and surface water.
Quantitative Data Summary
The following tables summarize key quantitative data related to Fomesafen's environmental properties and toxicity. This data is essential for interpreting the results of environmental risk assessments.
Table 1: Physicochemical Properties of Fomesafen
| Property | Value | Reference |
| Molecular Weight | 438.8 g/mol | |
| Water Solubility | Moderately soluble | |
| Soil Adsorption Coefficient (Koc) | 68 (indicates high mobility) | |
| Soil Half-life (Aerobic) | 9 to 99 weeks (persistent) | |
| Soil Half-life (Anaerobic) | < 20 days (rapid degradation) |
Table 2: Ecotoxicity of Fomesafen
| Organism | Endpoint | Value | Reference |
| Birds (Mallard duck, Bobwhite quail) | Acute Oral LD50 | Practically non-toxic | |
| Fish | Acute LC50 | Practically non-toxic | |
| Aquatic Invertebrates (Daphnia magna) | Acute EC50 | Moderately toxic | |
| Terrestrial Plants (Dicots) | --- | Extremely toxic | |
| Mammals (Rat) | Acute Oral LD50 | Slightly toxic |
Experimental Protocols
Protocol 1: Determination of Fomesafen in Soil using HPLC-UV with this compound as Internal Standard
This protocol describes the extraction and quantification of fomesafen from soil samples.
1. Materials and Reagents:
-
Fomesafen analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Potassium nitrate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Soil samples
2. Sample Preparation and Extraction:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Spike the sample with a known concentration of this compound solution.
-
Add 20 mL of acetonitrile/water (90:10 v/v) extraction solvent.
-
Vortex for 2 minutes and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction with another 20 mL of solvent.
-
Combine the supernatants and evaporate to a smaller volume under a gentle stream of nitrogen.
3. Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of HPLC grade water.
-
Load the concentrated extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Elute the analyte and internal standard with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
4. HPLC-UV Analysis:
-
HPLC Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 220 nm
-
Quantification: Calculate the concentration of fomesafen by comparing the peak area ratio of fomesafen to this compound in the sample to the calibration curve.
Protocol 2: Determination of Fomesafen in Water using LC-MS/MS with this compound as Internal Standard
This protocol is suitable for the sensitive detection of fomesafen in water samples.
1. Materials and Reagents:
-
Fomesafen analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Water samples (groundwater, surface water)
2. Sample Preparation:
-
Filter the water sample through a 0.45 µm filter.
-
Take a 10 mL aliquot of the filtered water sample.
-
Add a known amount of this compound internal standard solution.
-
Directly inject the sample or perform a solid-phase extraction for pre-concentration if lower detection limits are required, following the cleanup steps in Protocol 1.
3. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Elution: A suitable gradient to separate fomesafen from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both fomesafen and this compound.
-
Quantification: The concentration of fomesafen is determined from the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Visualizations
Caption: Experimental workflow for Fomesafen analysis.
References
Application Note: High-Throughput Analysis of Fomesafen in Environmental and Agricultural Matrices using LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the herbicide Fomesafen in various matrices, including water, soil, and agricultural commodities. The method utilizes a stable isotope-labeled internal standard, Fomesafen-d3, to ensure accuracy and precision. Multiple Reaction Monitoring (MRM) mode is employed for selective and sensitive detection. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric conditions are provided. This method is suitable for research laboratories, regulatory agencies, and drug development professionals involved in environmental monitoring and food safety analysis.
Introduction
Fomesafen is a selective herbicide used for the control of broadleaf weeds in various crops.[1] Its potential for environmental persistence and carryover necessitates sensitive and reliable analytical methods for its monitoring in different environmental and agricultural matrices. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity.[2] The use of a deuterated internal standard, such as this compound, is critical for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy of quantitative results.
This application note provides a comprehensive protocol for the analysis of Fomesafen, including validated MRM transitions for both the analyte and its deuterated internal standard.
Experimental
Materials and Reagents
-
Fomesafen analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
QuEChERS extraction salts and cleanup tubes
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
LC-MS/MS Method
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Fomesafen, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: The MRM transitions for Fomesafen and this compound are summarized in Table 1. The collision energies should be optimized for the specific instrument used.
Data Presentation
The quantitative data for the MRM transitions of Fomesafen and the predicted transitions for this compound are presented in Table 1.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Fomesafen | 437.0 | 344.0 | -15 | Quantifier |
| 437.0 | 223.0 | -25 | Qualifier | |
| This compound | 440.0 | 347.0 | -15 | Quantifier (Predicted) |
| 440.0 | 226.0 | -25 | Qualifier (Predicted) |
Table 1: MRM Transitions for Fomesafen and Predicted Transitions for this compound. The precursor ion for Fomesafen corresponds to the [M-H]⁻ ion. The transitions for this compound are predicted based on a 3-dalton mass shift, assuming the deuterium labels are retained in the fragments.
Protocols
Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Agricultural Commodities
This protocol is adapted from a modified QuEChERS method.[3]
-
Homogenization: Homogenize a representative 10-15 g sample of the agricultural commodity.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate amount of the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dispersive SPE cleanup tube containing primary secondary amine (PSA) and magnesium sulfate.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Transfer the final extract into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is based on established methods for water analysis.[4]
-
Sample Preparation:
-
Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.
-
Acidify the sample with formic acid to a pH of approximately 3.
-
Add the this compound internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water.
-
-
Sample Loading: Load the prepared water sample onto the SPE cartridge at a slow flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove interferences.
-
Elution: Elute the Fomesafen and this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualization of Methodologies
References
Application Notes and Protocols for Employing Fomesafen-d3 in Herbicide Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomesafen is a selective herbicide widely used for the control of broadleaf weeds in various crops, notably soybeans.[1][2] It belongs to the diphenyl ether class of herbicides and acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathway.[1][2][3] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light and oxygen, causes rapid lipid peroxidation and membrane disruption, ultimately leading to cell death. Understanding the uptake, translocation, and metabolism of Fomesafen in target and non-target plants is crucial for optimizing its efficacy, managing herbicide resistance, and assessing potential crop injury.
Fomesafen-d3, a deuterium-labeled stable isotope of Fomesafen, serves as an invaluable tool in these studies. Its use, in conjunction with analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise and quantitative tracking of Fomesafen's fate within the plant, distinguishing it from naturally occurring compounds. These studies are essential for developing more effective and safer herbicide formulations and strategies.
Mechanism of Action
Fomesafen's herbicidal activity is initiated by its absorption through the leaves and roots of the plant. Once absorbed, its primary mode of action is the inhibition of the PPO enzyme.
Caption: Mechanism of action of Fomesafen leading to plant cell death.
Data Presentation
The following tables summarize representative quantitative data from studies investigating Fomesafen uptake and metabolism. While specific data for this compound is limited in publicly available literature, the data presented from studies using Fomesafen provides a strong indication of the expected results.
Table 1: Fomesafen Uptake in Resistant (R) and Susceptible (S) Amaranthus retroflexus
| Time After Treatment (Days) | Uptake in R Population (%) | Uptake in S Population (%) |
| 1 | 22 | 21 |
| 3 | 29 | 25 |
| 5 | 42 | 38 |
| 7 | 62 | 60 |
| 9 | 63 | 62 |
Data adapted from a study on Amaranthus retroflexus, demonstrating that uptake is not significantly different between resistant and susceptible populations.
Table 2: Fomesafen Metabolism in Resistant (R) and Susceptible (S) Amaranthus retroflexus
| Time After Treatment (Days) | Metabolism in R Population (%) | Metabolism in S Population (%) |
| 1 | 15.8 | 10.2 |
| 3 | 24.5 | 16.3 |
| 5 | 38.7 | 25.1 |
| 7 | 55.1 | 39.8 |
| 9 | 58.2 | 42.6 |
Data adapted from a study on Amaranthus retroflexus, indicating a significantly higher metabolic rate in the resistant population.
Table 3: Representative Translocation of Foliar-Applied Radiolabeled Herbicides in Plants (General Example)
| Plant Part | Radioactivity (% of Absorbed) |
| Treated Leaf | 85 - 95 |
| Above Treated Leaf | 2 - 8 |
| Below Treated Leaf | 1 - 5 |
| Roots | < 2 |
This table provides a general representation of the limited translocation typical of contact herbicides like Fomesafen. Specific quantitative data for Fomesafen translocation is scarce, but literature consistently reports very little movement from the application site.
Experimental Protocols
Detailed methodologies for conducting this compound uptake, translocation, and metabolism studies are provided below. These protocols are based on established methods for herbicide research using isotopically labeled compounds.
Protocol 1: Plant Growth and Treatment
Caption: Experimental workflow for plant growth and treatment.
1. Plant Material and Growth Conditions:
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Grow plants (e.g., soybean, Amaranthus retroflexus) from seed in a suitable potting medium or hydroponic solution.
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Maintain plants in a controlled environment growth chamber with defined temperature, humidity, and photoperiod to ensure uniformity.
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Select healthy, uniform plants at the 3-4 true leaf stage for treatment.
2. Preparation of Treatment Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).
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Prepare the final treatment solution by diluting the stock solution with water containing a non-ionic surfactant (e.g., 0.25% v/v) to mimic field application conditions. The final concentration should be relevant to recommended field application rates.
3. Application of this compound:
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Using a microsyringe, apply a known volume (e.g., 10 µL) of the this compound treatment solution in small droplets to the adaxial surface of a fully expanded leaf.
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For root uptake studies, add a known concentration of this compound to the hydroponic solution.
4. Plant Harvesting:
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Harvest plants at designated time points after treatment (e.g., 1, 3, 5, 7, 9 days).
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At harvest, carefully wash the treated leaf with a known volume of an appropriate solvent (e.g., 10% methanol) to remove any unabsorbed this compound.
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Section the plant into different parts: treated leaf, parts above the treated leaf, parts below the treated leaf, and roots.
Protocol 2: Quantification of this compound Uptake and Translocation
1. Sample Preparation:
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Record the fresh weight of each plant section.
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Homogenize the plant tissues.
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For translocation studies using radiolabeled compounds, the different plant parts can be dried, weighed, and subjected to biological oxidation to quantify radioactivity.
2. Extraction of this compound:
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Extract this compound from the homogenized plant tissues using a suitable solvent mixture (e.g., acetonitrile:acetic acid, 99:1, v/v).
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Vortex and sonicate the samples to ensure efficient extraction.
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Centrifuge the samples to pellet the solid plant material.
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Collect the supernatant containing the extracted this compound.
3. Sample Clean-up (if necessary):
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Depending on the complexity of the plant matrix, a clean-up step using solid-phase extraction (SPE) may be required to remove interfering compounds.
4. LC-MS/MS Analysis:
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Analyze the extracts using a validated LC-MS/MS method. This compound serves as an internal standard for the quantification of Fomesafen.
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Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS).
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Column: A C18 reversed-phase column is typically used for separation.
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Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate.
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Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for both Fomesafen and this compound.
5. Data Calculation:
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Uptake: Calculate the amount of this compound absorbed by the plant as the total amount recovered from all plant tissues, expressed as a percentage of the initial amount applied.
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Translocation: Express the amount of this compound in each plant section (above treated leaf, below treated leaf, roots) as a percentage of the total absorbed amount.
Protocol 3: Analysis of this compound Metabolism
1. Extraction of Metabolites:
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Follow the same extraction procedure as described in Protocol 2 to extract both the parent this compound and its potential metabolites.
2. LC-MS/MS Analysis for Metabolite Profiling:
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Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify potential metabolites.
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Compare the metabolic profiles of treated and untreated plants to identify compounds unique to the treated samples.
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Use the accurate mass measurements to predict the elemental composition of potential metabolites.
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Perform MS/MS fragmentation analysis to elucidate the structure of the metabolites. Common metabolic pathways for herbicides in plants include hydroxylation, glycosylation, and conjugation with glutathione.
3. Quantification of Metabolites:
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If authentic standards for the identified metabolites are available, they can be quantified using a similar LC-MS/MS method as for the parent compound.
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In the absence of standards, the relative abundance of metabolites can be estimated based on the peak areas in the chromatogram.
References
Troubleshooting & Optimization
Technical Support Center: Fomesafen-d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor peak shape of Fomesafen-d3 during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound?
A1: The most common issues leading to poor peak shape for this compound are often related to the mobile phase pH, sample solvent composition, and column condition. Fomesafen is an acidic compound, making the pH of the mobile phase critical for achieving a symmetrical peak shape.[1][2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Since Fomesafen is acidic with a pKa of approximately 2.9, the mobile phase pH directly influences its ionization state.[3] If the mobile phase pH is close to the pKa, a mixed population of ionized and non-ionized forms of the analyte can exist, leading to peak broadening or splitting.[1][2] It is generally recommended to use a mobile phase pH that is at least 1.5 to 2 units below the pKa to ensure the analyte is in a single, non-ionized form, which typically results in better peak shape in reversed-phase chromatography.
Q3: Can the sample solvent cause peak distortion for this compound?
A3: Yes, a mismatch between the sample solvent and the mobile phase is a frequent cause of poor peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting or splitting. Whenever possible, the sample should be dissolved in the initial mobile phase.
Q4: What should I do if I observe peak tailing for this compound?
A4: Peak tailing for acidic compounds like this compound can be caused by secondary interactions with the stationary phase, such as interactions with residual silanol groups on the silica packing. To address this, you can try adjusting the mobile phase pH, using a different type of column (e.g., one with end-capping), or adding a competing base to the mobile phase in small concentrations. Also, check for column contamination or degradation.
Q5: What causes peak splitting of the this compound peak?
A5: Peak splitting can be caused by several factors, including a partially blocked column frit, a void in the column packing material, or co-elution with an interfering compound. It can also occur if the sample solvent is incompatible with the mobile phase or if the temperature difference between the column and the incoming mobile phase is significant.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is drawn out.
| Potential Cause | Recommended Action | Experimental Protocol |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of this compound (~2.9). | Prepare a new mobile phase with the adjusted pH using a suitable buffer. For example, a phosphate or formate buffer can be used. Ensure the buffer has adequate capacity. |
| Secondary Silanol Interactions | Use an end-capped column or a column with a different stationary phase. Add a competing base to the mobile phase (e.g., triethylamine) at a low concentration (0.1-0.5%). | 1. Install a new, end-capped C18 column. 2. Alternatively, prepare a mobile phase containing a competing base and equilibrate the system thoroughly before injection. |
| Column Contamination | Flush the column with a strong solvent. | Reverse the column and flush with a strong, compatible solvent (e.g., 100% acetonitrile or methanol) at a low flow rate. If the problem persists, the column may need to be replaced. |
| Column Overload | Reduce the injection volume or dilute the sample. | Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the diluted samples to see if the peak shape improves. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is distorted.
| Potential Cause | Recommended Action | Experimental Protocol |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase or a weaker solvent. | If your sample is dissolved in a strong organic solvent, evaporate the solvent and reconstitute the sample in the mobile phase. |
| Sample Overload | Reduce the injection volume or dilute the sample. | Prepare and inject a dilution series of your sample to check for concentration-dependent peak shape changes. |
| Low Column Temperature | Increase the column temperature. | Set the column oven temperature to 35-45°C. Ensure the mobile phase is pre-heated before entering the column to avoid temperature gradients. |
| Column Collapse | Use a column designed for highly aqueous mobile phases if applicable. Flush the column with 100% organic solvent. | If using a highly aqueous mobile phase (>95% water), the stationary phase may collapse. Flush the column with 100% acetonitrile to try and restore the phase. |
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
| Potential Cause | Recommended Action | Experimental Protocol |
| Blocked Column Frit or Void in Packing | Replace the column frit or the entire column. | First, try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit may be irreversibly blocked, or a void may have formed, necessitating column replacement. |
| Sample Solvent/Mobile Phase Mismatch | Prepare the sample in the mobile phase. | Ensure the sample solvent is compatible with the mobile phase to avoid on-column precipitation or miscibility issues. |
| Contamination in the System | Clean the injector and connecting tubing. | Flush the injector and all tubing with a strong, appropriate solvent to remove any contaminants. |
| Co-elution with an Interfering Peak | Adjust the mobile phase composition or gradient to improve separation. | Modify the mobile phase organic-to-aqueous ratio or the gradient slope to see if the split peak resolves into two separate peaks. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
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Buffer Preparation : Prepare an aqueous buffer solution (e.g., 10 mM ammonium formate).
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pH Adjustment : Adjust the pH of the aqueous buffer to the desired value (e.g., pH 2.5) using an appropriate acid (e.g., formic acid).
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Solvent Mixing : Mix the pH-adjusted aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
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Degassing : Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
Protocol 2: Column Flushing and Cleaning
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Disconnect from Detector : Disconnect the column from the detector to avoid contamination.
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Reverse Column Direction : Connect the column outlet to the pump outlet.
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Low Flow Rate : Set the pump to a low flow rate (e.g., 0.1-0.2 mL/min).
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Strong Solvent Flush : Flush the column with a strong, compatible solvent (e.g., 100% acetonitrile) for at least 30 minutes.
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Re-equilibration : Reconnect the column in the correct direction and equilibrate with the mobile phase until a stable baseline is achieved.
Troubleshooting Workflow
References
Technical Support Center: Optimization of MS/MS Parameters for Fomesafen-d3
Welcome to the technical support center for the optimization of Mass Spectrometry/Mass Spectrometry (MS/MS) parameters for Fomesafen-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method development, troubleshooting, and data analysis for the quantitative analysis of this compound using tandem mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MS/MS analysis?
This compound is a deuterated form of Fomesafen, a selective herbicide. In mass spectrometry, this compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Fomesafen in various samples. The use of a SIL-IS is considered a best practice as it closely mimics the chemical and physical properties of the analyte, helping to correct for variations during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the results.
Q2: What are the precursor and product ions for this compound in MS/MS analysis?
The exact precursor and product ions for this compound should be determined empirically on your specific instrument. However, based on the fragmentation of the non-deuterated Fomesafen, the following parameters can be used as a starting point for method optimization. Fomesafen typically forms a deprotonated molecule [M-H]⁻ in negative ion mode.
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Predicted this compound Precursor Ion (Q1): m/z 440.0
For the product ions (Q3), a common transition for Fomesafen involves the loss of the methylsulfonyl group.
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Predicted this compound Product Ion (Q3): m/z 344.0 (assuming the deuterium labels are on the methyl group which is lost)
It is crucial to perform a product ion scan of the this compound precursor ion to confirm the most abundant and stable fragment for your specific analytical conditions.
Q3: Which ionization mode is recommended for this compound analysis?
Electrospray ionization (ESI) in negative ion mode is the recommended ionization technique for the analysis of Fomesafen and its deuterated analog, this compound. This is because Fomesafen is an acidic herbicide with a pKa of approximately 2.8, making it amenable to deprotonation and detection as a negative ion.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
Issue 1: Poor Signal Intensity or Sensitivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal MS/MS Parameters | Perform a compound optimization experiment by directly infusing a this compound standard solution into the mass spectrometer. Optimize the cone/declustering potential and collision energy to maximize the signal of the precursor and product ions. |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in negative ion mode (ESI-). |
| Matrix Effects | Matrix components co-eluting with this compound can cause ion suppression. To mitigate this, improve sample cleanup using solid-phase extraction (SPE), dilute the sample extract, or adjust the chromatographic conditions to separate this compound from interfering compounds. The use of matrix-matched calibration standards is also recommended. |
| Inefficient Ionization | Optimize the ESI source parameters, including spray voltage, source temperature, and gas flows (nebulizer and drying gas), to ensure efficient desolvation and ionization. |
| Sample Degradation | Fomesafen can be sensitive to light. Protect standard solutions and samples from light during preparation and storage. |
Issue 2: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions on the Column | Fomesafen is an acidic compound and can exhibit peak tailing on certain reversed-phase columns. Ensure the mobile phase pH is appropriate to maintain Fomesafen in its deprotonated state. Adding a small amount of a weak acid modifier (e.g., 0.1% formic acid) to the mobile phase can improve peak shape. |
| Column Contamination | Flush the column with a strong solvent or consider using a new column if contamination is suspected. |
| Inappropriate Column Chemistry | Consider using a column specifically designed for polar or acidic compounds. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. |
| Contaminated LC System | Flush the entire LC system, including the autosampler, with a strong solvent to remove any contaminants. |
| Leaks in the System | Check for and eliminate any leaks in the LC flow path. |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound.
Standard and Sample Preparation
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Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Store at -20°C and protect from light.
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Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
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Sample Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often effective for extracting Fomesafen from various matrices.
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Homogenize the sample.
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To a 10 g sample, add 10 mL of water and 10 mL of acetonitrile containing 1% acetic acid.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Vortex vigorously for 1 minute and centrifuge.
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Take an aliquot of the acetonitrile supernatant for cleanup.
-
-
Sample Cleanup (Dispersive SPE):
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To the acetonitrile extract, add a mixture of primary secondary amine (PSA) and C18 sorbents.
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Vortex and centrifuge.
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The supernatant is ready for LC-MS/MS analysis.
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LC-MS/MS Method
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions. A typical gradient might be: 0-1 min 10% B, 1-8 min to 90% B, 8-10 min hold at 90% B, 10-10.1 min to 10% B, 10.1-12 min hold at 10% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
MS/MS Parameter Optimization
The following table summarizes the recommended starting MS/MS parameters for this compound. These should be optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Fomesafen | 437.0 | 344.0 | 30 - 50 | 15 - 25 |
| This compound | 440.0 (Predicted) | 344.0 (Predicted) | 30 - 50 | 15 - 25 |
Visualizations
Below are diagrams illustrating key workflows and concepts related to the optimization of MS/MS parameters for this compound.
References
Technical Support Center: Optimizing Fomesafen-d3 Extraction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Fomesafen-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low Recovery of this compound | Incomplete Extraction: The chosen solvent may not be optimal for the sample matrix. The extraction time or mixing intensity may be insufficient. | - Solvent Selection: For QuEChERS methods, acetonitrile (ACN) with 1% acetic acid has been shown to improve recovery of Fomesafen from ~60% to over 95% compared to ACN alone[1][2]. For solid-phase extraction (SPE), methanol is a common elution solvent[3]. - pH Adjustment: Fomesafen is an acidic herbicide. Acidifying the sample can improve its extraction into organic solvents. For water samples, adjusting the pH to 3 with phosphoric acid is a recommended step[3]. - Homogenization: Ensure thorough homogenization of the sample matrix to allow for efficient solvent contact. |
| Analyte Adsorption: this compound may adsorb to sample containers, filter materials, or cleanup sorbents. | - Sorbent Choice: In QuEChERS, primary secondary amine (PSA) is often used for cleanup. However, PSA can adsorb acidic compounds like Fomesafen. Using a smaller amount of PSA or a combination of C18 and PSA can mitigate this issue[1]. - Container Material: Use polypropylene or glass containers to minimize adsorption. | |
| Matrix Effects: Co-extracted matrix components can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. | - Cleanup Optimization: Employ a cleanup step appropriate for your matrix. For complex matrices, a dispersive solid-phase extraction (dSPE) with C18 and PSA can be effective. - Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects. | |
| Inconsistent Recovery | Variability in Sample Preparation: Inconsistent homogenization, solvent volumes, or extraction times can lead to variable results. | - Standardized Protocol: Adhere strictly to a validated and standardized protocol for all samples. - Internal Standard Addition: Add the this compound internal standard early in the sample preparation process to account for variability in extraction and cleanup steps. |
| Instrumental Variability: Fluctuations in the LC-MS/MS system can cause inconsistent responses. | - System Suitability: Regularly perform system suitability tests to ensure the instrument is performing optimally. - Internal Standard Monitoring: Monitor the absolute response of this compound. A consistent response across samples indicates stable instrument performance. | |
| Isotopic Exchange | Labile Deuterium: Deuterium atoms on the internal standard may exchange with protons from the solvent or matrix, particularly under acidic or basic conditions. | - Stable Label Position: Ensure the deuterium atoms on this compound are in stable, non-exchangeable positions. - Alternative Internal Standard: If H/D exchange is suspected, consider using a ¹³C-labeled internal standard, which is not susceptible to this issue. |
| Retention Time Shift | Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially leading to a small shift in chromatographic retention time compared to the non-deuterated Fomesafen. | - Chromatographic Optimization: While minor shifts are often acceptable, significant separation can compromise the internal standard's ability to correct for matrix effects. Adjusting the chromatographic gradient or flow rate may help to co-elute the analyte and internal standard more closely. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective extraction method for this compound?
A1: The choice of extraction method depends on the sample matrix.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for various food and environmental matrices. A modified QuEChERS protocol using acetonitrile with 1% acetic acid as the extraction solvent has shown high recoveries for Fomesafen (92.4–117.8%) in beans.
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Solid-Phase Extraction (SPE): SPE is a robust method for cleaning up complex samples. C18 cartridges are commonly used for extracting Fomesafen from water samples, with methanol as the elution solvent. Recoveries from water samples have been reported in the range of 91% to 133%.
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Liquid-Liquid Extraction (LLE): LLE is a traditional method that can be effective but is often more time-consuming and uses larger volumes of organic solvents.
Q2: Which solvent system is recommended for this compound extraction?
A2: For QuEChERS, acetonitrile with 1% acetic acid is highly recommended to improve the extraction efficiency of the acidic Fomesafen molecule. For SPE, methanol is a common and effective elution solvent. Acetone has also been used for extraction from various agricultural commodities.
Q3: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?
A3: Matrix effects can significantly impact the accuracy of your results. To minimize them:
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Optimize Sample Cleanup: Use dSPE with appropriate sorbents like C18 and a minimal amount of PSA to remove interfering compounds.
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Use a Deuterated Internal Standard: this compound is an ideal internal standard as it co-elutes with Fomesafen and experiences similar matrix effects, allowing for accurate correction.
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Prepare Matrix-Matched Calibrants: This involves preparing your calibration standards in a blank sample extract that has undergone the same extraction and cleanup procedure as your unknown samples.
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Dilute the Sample Extract: This can reduce the concentration of matrix components that cause ion suppression or enhancement.
Q4: My this compound recovery is low. What are the first troubleshooting steps I should take?
A4:
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Check your extraction solvent: If you are using neutral acetonitrile, consider adding 1% acetic acid to improve the extraction of the acidic Fomesafen molecule.
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Review your cleanup step: If using PSA as a dSPE sorbent, be aware that it can adsorb acidic analytes. Try reducing the amount of PSA or using a different sorbent combination.
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Verify pH: Ensure the pH of your sample is appropriate for extraction. For water samples, a pH of 3 is recommended.
Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A5: Isotopic exchange is a potential issue with deuterated standards, especially if the deuterium atoms are in labile positions (e.g., on a carboxyl or hydroxyl group) and the extraction involves harsh pH conditions. While less common for deuterium on aromatic rings, it is a possibility to consider if you observe unexplained variability. If you suspect isotopic exchange, using a ¹³C-labeled internal standard is a reliable alternative.
Quantitative Data Summary
The following tables summarize recovery data for Fomesafen from various studies, which can be used as a benchmark for this compound extraction efficiency.
Table 1: Fomesafen Recovery using QuEChERS Method
| Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Soybean | 0.02 | 92.4 | 3.24 | |
| 0.2 | 95.5 | 2.87 | ||
| 2 | 109.9 | 2.25 | ||
| Green Soybean | 0.01 - 0.5 | 71 - 116 | < 12.6 | |
| Soybean Straw | 0.02 - 1 | 71 - 116 | < 12.6 | |
| Beans (various) | 0.02 - 2 | 92.4 - 117.8 | 0.35 - 4.36 |
Table 2: Fomesafen Recovery using Solid-Phase Extraction (SPE)
| Matrix | Fortification Level (µg/L) | Recovery (%) | CV (%) | Reference |
| Drinking Water | 0.1 - 10 | 91 - 133 | 11 | |
| Surface Water | 0.1 - 10 | 91 - 133 | 11 |
Experimental Protocols
Modified QuEChERS Protocol for Solid Matrices (e.g., Soybeans)
This protocol is adapted from a method for Fomesafen in beans.
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Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution.
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Extraction:
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Add 15 mL of acetonitrile:acetic acid (99:1, v/v).
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Vortex for 2 minutes.
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Add 0.3 g of NaCl and 1.5 g of anhydrous MgSO₄.
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Vortex for 1 minute.
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Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
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Dispersive SPE Cleanup:
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Transfer an aliquot of the supernatant to a 2 mL centrifuge tube containing 25 mg of a C18 and PSA mixture (1:1, m/m).
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Vortex for 30 seconds.
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Final Centrifugation and Analysis:
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Centrifuge at high speed.
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Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
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Solid-Phase Extraction (SPE) Protocol for Water Samples
This protocol is based on a method for Fomesafen in water.
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Sample Preparation:
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Measure 500 mL of the water sample.
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Adjust the pH to 3 with phosphoric acid.
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Add the this compound internal standard.
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SPE Cartridge Conditioning:
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Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.
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Sample Loading:
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Pass the prepared water sample through the conditioned C18 cartridge at a flow rate of approximately 100 mL/min.
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Dry the cartridge under vacuum.
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-
Elution:
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Elute the Fomesafen and this compound from the cartridge with 10 mL of methanol.
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-
Solvent Evaporation and Reconstitution:
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Evaporate the methanol eluate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
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Reconstitute the residue in 1.0 mL of the mobile phase (e.g., Acetonitrile:water 30:70).
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Analysis: Transfer the final extract to an autosampler vial for HPLC or LC-MS/MS analysis.
Visualizations
Caption: QuEChERS workflow for this compound extraction.
Caption: SPE workflow for this compound extraction from water.
References
Technical Support Center: Fomesafen-d3 Stock Solution Stability
This technical support center provides guidance on the long-term stability of Fomesafen-d3 stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: While specific long-term stability studies on this compound are not extensively published, general best practices for deuterated compounds and the parent compound, Fomesafen, suggest the following:
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Temperature: For long-term storage (months to years), it is recommended to store this compound stock solutions at -80°C. For short-term storage (days to weeks), 4°C is acceptable. Solid forms of Fomesafen can be stored at -20°C for more than three years.
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Solvent: The choice of solvent can impact stability. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. It is advisable to use high-purity, anhydrous solvents to minimize degradation.
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Light: Fomesafen is known to be decomposed by light.[1] Therefore, it is crucial to protect this compound stock solutions from light by storing them in amber vials or other opaque containers.
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Aliquotting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the expected shelf-life of this compound stock solutions?
A2: Based on information for the parent compound, Fomesafen, stock solutions stored at -80°C can be expected to be stable for more than one year.[2] However, the actual shelf-life will depend on the storage conditions, solvent, and handling practices. It is recommended to perform periodic quality control checks to ensure the integrity of the stock solution, especially for long-term studies.
Q3: How can I assess the stability of my this compound stock solution?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), is essential for assessing the stability of this compound stock solutions. This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of the stock solution over time can help determine its stability under your specific storage conditions.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed, the parent compound, Fomesafen, is known to undergo microbial degradation.[3] This process may involve the reduction of the nitro group to an amino group, followed by other modifications.[3] Additionally, photodegradation is a known instability for Fomesafen.[1] Although the carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, the potential for H/D exchange under certain conditions should not be entirely ruled out, though it is less likely for aryl C-D bonds.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of your this compound stock solution. Follow these steps to troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent experimental results potentially caused by this compound stock solution instability.
Quantitative Data Summary
| Parameter | Condition | Duration | Stability |
| Solid Form | 50°C | ≥ 6 months | Stable |
| -20°C | > 3 years | Stable | |
| Stock Solution | -80°C | > 1 year | Stable |
| Light Exposure | Not specified | Decomposes | |
| Acidic/Alkaline | Not specified | Resistant to Hydrolysis |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Stability by HPLC-MS
This protocol outlines a general procedure for monitoring the stability of this compound stock solutions.
-
Preparation of Standards:
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Create a series of calibration standards by diluting the fresh stock solution to various concentrations.
-
-
Sample Preparation:
-
Thaw an aliquot of the aged this compound stock solution to be tested.
-
Dilute the aged stock solution to fall within the range of the calibration curve.
-
-
HPLC-MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of this compound from potential degradants.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound and any known potential degradants.
-
-
-
Data Analysis:
-
Construct a calibration curve from the analysis of the fresh standards.
-
Determine the concentration of this compound in the aged stock solution by comparing its response to the calibration curve.
-
Calculate the percentage of the remaining this compound relative to the initial concentration. A significant decrease indicates degradation.
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Analyze the chromatogram for the presence of new peaks that could correspond to degradation products.
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References
Technical Support Center: Fomesafen-d3 Signal Integrity in LC-MS/MS Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to ion suppression affecting the Fomesafen-d3 signal during LC-MS/MS experiments.
Troubleshooting Guides
Guide: Systematic Investigation of Ion Suppression for this compound
This guide provides a step-by-step approach to diagnose and mitigate ion suppression affecting the this compound signal. Ion suppression is a matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, leading to a decreased signal and compromising the accuracy and sensitivity of the analytical method.[1]
Step 1: Qualitative Assessment using Post-Column Infusion (PCI)
The initial step is to determine if ion suppression is occurring and to identify the regions in the chromatogram where it is most pronounced.[2][3][4]
-
Objective: To visualize chromatographic regions of ion suppression.
-
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Set up a continuous infusion of this solution into the mass spectrometer, post-analytical column, using a syringe pump and a T-fitting.
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Inject a blank solvent to establish a stable baseline signal for this compound.
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Inject an extracted blank matrix sample (prepared using the same method as the study samples but without the analyte or internal standard).
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Monitor the this compound signal. A dip in the baseline indicates a region of ion suppression caused by eluting matrix components.
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Step 2: Quantitative Assessment of Matrix Effects
Once ion suppression is confirmed, the next step is to quantify its impact on the this compound signal.
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Objective: To quantify the degree of signal suppression or enhancement.
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Methodology:
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Set A: Prepare this compound standards in a neat (clean) solvent.
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Set B: Prepare this compound standards by spiking the analyte into an extracted blank matrix at the same concentrations as Set A.
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Analyze both sets of standards under the same LC-MS/MS conditions.
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Calculate the matrix effect using the following formula:
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Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
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A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
-
Step 3: Mitigation Strategies
Based on the findings from the qualitative and quantitative assessments, implement the following strategies to minimize ion suppression.
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Chromatographic Optimization:
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Gradient Modification: Adjust the mobile phase gradient to separate the this compound peak from the ion suppression zones identified in the PCI experiment.
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Column Chemistry: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve the resolution between this compound and interfering matrix components.
-
-
Sample Preparation Enhancement:
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Improve Extraction Method: If using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering compounds. LLE is generally effective at removing salts and phospholipids, while SPE can be tailored for more specific cleanup.
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Sample Dilution: Diluting the sample can lower the concentration of matrix components, but this may also reduce the this compound signal below the limit of quantification.
-
-
Mass Spectrometer Source Optimization:
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Ionization Source: Electrospray ionization (ESI) is highly susceptible to ion suppression. If compatible with this compound, consider using Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to matrix effects.
-
Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to enhance the ionization efficiency of this compound.
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Frequently Asked Questions (FAQs)
Q1: My this compound signal is significantly lower in plasma samples compared to the standard solution. What is the likely cause?
A1: This is a classic indication of ion suppression. Co-eluting endogenous components from the plasma matrix, such as phospholipids, salts, and proteins, are likely interfering with the ionization of this compound in the mass spectrometer's source. We recommend performing a post-column infusion experiment to confirm the presence and location of ion suppression zones in your chromatogram.
Q2: I am using this compound as an internal standard. Shouldn't it compensate for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the analyte (Fomesafen) and experiences the same degree of ion suppression, allowing for accurate quantification through the analyte-to-internal standard ratio. However, severe ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard, potentially causing the signal to fall below the limit of quantification. Furthermore, differential matrix effects can occur where the analyte and internal standard are not suppressed to the exact same extent, leading to inaccuracies.
Q3: Can the concentration of this compound itself contribute to ion suppression?
A3: Yes, at high concentrations, the internal standard can cause self-suppression or suppress the analyte's signal by competing for ionization. It is crucial to optimize the concentration of this compound to a level that provides a stable and reproducible signal without causing these competitive effects.
Q4: How can I determine if my sample preparation method is effectively removing matrix interferences?
A4: You can evaluate the effectiveness of your sample preparation by performing a quantitative matrix effect experiment. Compare the signal response of this compound in post-extraction spiked blank matrix to that in a neat solvent. A significant difference in signal intensity indicates that your cleanup method is not adequately removing interfering components. You can then compare the results of different extraction techniques (e.g., protein precipitation vs. SPE) to determine the most effective method.
Q5: Are there alternative ionization techniques if ESI proves to be problematic?
A5: Yes, if significant ion suppression is observed with Electrospray Ionization (ESI), switching to Atmospheric Pressure Chemical Ionization (APCI) could be a viable strategy. APCI is generally less susceptible to ion suppression from matrix components. However, the suitability of APCI depends on the chemical properties of Fomesafen.
Data Presentation
Table 1: Quantitative Impact of Different Sample Preparation Methods on this compound Signal in Human Plasma
| Sample Preparation Method | This compound Peak Area (in Neat Solvent) | This compound Peak Area (in Spiked Plasma) | Signal Suppression (%) |
| Protein Precipitation | 1,500,000 | 600,000 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 30% |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,275,000 | 15% |
Note: This data is for illustrative purposes and will vary depending on the specific experimental conditions.
Table 2: Effect of Chromatographic Modifications on this compound Signal Recovery
| Chromatographic Condition | This compound Retention Time (min) | Ion Suppression Zone (min) | Signal Recovery (%) |
| Initial Isocratic Method | 2.1 | 1.8 - 2.5 | 45% |
| Optimized Gradient Method | 3.5 | 1.8 - 2.5 | 92% |
Note: This data is for illustrative purposes and will vary depending on the specific experimental conditions.
Experimental Protocols
1. Post-Column Infusion (PCI) Experiment
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Objective: To qualitatively identify regions of ion suppression.
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Materials:
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This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
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Syringe pump.
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T-fitting and necessary tubing.
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Extracted blank matrix sample.
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LC-MS/MS system.
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Procedure:
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Equilibrate the LC system with the initial mobile phase.
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Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer using a T-fitting.
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Begin infusing the this compound solution at a low flow rate (e.g., 10 µL/min).
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Once a stable signal for this compound is observed in the mass spectrometer, inject the extracted blank matrix sample onto the LC system.
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Monitor the this compound signal throughout the chromatographic run. Dips in the signal indicate retention times where matrix components are eluting and causing suppression.
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2. Solid-Phase Extraction (SPE) for Plasma Samples
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Objective: To remove phospholipids and other matrix components that cause ion suppression.
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Materials:
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SPE cartridges (e.g., mixed-mode or reversed-phase).
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Methanol (LC-MS grade).
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Water (LC-MS grade).
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Appropriate conditioning, wash, and elution solvents.
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Human plasma.
-
-
Procedure:
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Condition: Condition the SPE cartridge with methanol followed by water.
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Load: Load the pre-treated plasma sample onto the cartridge.
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Wash: Wash the cartridge with a weak organic solvent to remove polar interferences.
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Elute: Elute this compound with an appropriate organic solvent.
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Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Visualizations
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Fomesafen and Fomesafen-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Fomesafen and its deuterated internal standard, Fomesafen-d3.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Chromatographic Resolution or Co-elution of Fomesafen and this compound
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Question: My Fomesafen and this compound peaks are not separating or are completely co-eluting. What should I do?
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Answer: While deuterated standards are expected to have very similar retention times to the native analyte, complete co-elution without any hint of separation might indicate that your current chromatographic conditions lack the necessary resolving power. Here are some steps to improve separation:
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Optimize the Mobile Phase:
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Gradient Elution: If you are using an isocratic method, switch to a shallow gradient. A slow, shallow gradient can often resolve compounds with very similar retention characteristics.
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Mobile Phase Composition: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Small changes can significantly impact selectivity.[1]
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pH Adjustment: The pH of the mobile phase can influence the ionization state of Fomesafen, which in turn affects its retention on a reverse-phase column. Experiment with slight adjustments to the pH of the aqueous phase using additives like formic acid or acetic acid.[1]
-
-
Column Selection:
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Particle Size: Consider using a column with smaller particles (e.g., sub-2 µm) for higher efficiency and better resolution.
-
Column Chemistry: While C18 is a common choice, other stationary phases with different selectivities (e.g., Phenyl-Hexyl or Cyano) might provide the necessary interaction differences to resolve the two compounds.
-
-
Issue 2: Variable or Drifting Retention Times
-
Question: The retention times for Fomesafen and this compound are shifting between injections or across a run. What could be the cause?
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Answer: Retention time variability can compromise the accuracy and precision of your analysis. Here are common causes and solutions:
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System Equilibration: Ensure the HPLC/UHPLC system is thoroughly equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration is a common cause of retention time drift, especially at the beginning of a sequence.
-
Mobile Phase Preparation:
-
Freshness: Prepare fresh mobile phases daily. Buffers, in particular, can support microbial growth, which can alter the mobile phase composition and affect chromatography.[2]
-
Degassing: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.
-
-
Pump Performance: Inconsistent pump performance can lead to a fluctuating flow rate and, consequently, shifting retention times. Check for leaks and ensure the pump seals are in good condition.[2][3]
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Column Temperature: Maintain a constant and consistent column temperature using a column oven. Temperature fluctuations can significantly impact retention times.
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Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Question: My Fomesafen and/or this compound peaks are tailing or fronting. How can I improve the peak shape?
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Answer: Poor peak shape can affect integration and reduce the accuracy of quantification. Consider the following:
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Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
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Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing. Use a guard column and appropriate sample preparation techniques to minimize matrix effects.
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Mobile Phase pH: If the mobile phase pH is close to the pKa of Fomesafen, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the pH to be at least 1.5-2 units away from the pKa can improve peak shape.
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Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.
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Issue 4: Inconsistent Internal Standard (this compound) Response
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Question: The peak area of my internal standard, this compound, is highly variable across my analytical run, even in calibration standards. What should I investigate?
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Answer: A stable internal standard response is crucial for accurate quantification. Variability can stem from several sources:
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Inconsistent Pipetting: Ensure accurate and consistent addition of the internal standard to all samples, standards, and quality controls.
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Sample Preparation Variability: Inconsistent extraction efficiency or sample work-up can lead to variable recovery of the internal standard.
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Ion Suppression/Enhancement (for LC-MS/MS): If Fomesafen and this compound have slightly different retention times, they may experience different degrees of ion suppression or enhancement from the sample matrix. Optimizing the chromatography to achieve near co-elution can mitigate this.
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Instability of the Internal Standard: Verify the stability of your this compound stock and working solutions. Improper storage or repeated freeze-thaw cycles could lead to degradation.
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to achieve baseline separation between Fomesafen and this compound?
A1: For most quantitative LC-MS/MS applications, baseline separation is not required. Since the two compounds are distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, chromatographic co-elution is often acceptable and even desirable to ensure they experience the same matrix effects. However, a slight separation can sometimes be observed due to the "isotope effect," where the deuterium atoms can slightly alter the molecule's retention characteristics.
Q2: What are typical starting conditions for developing a chromatographic method for Fomesafen and this compound?
A2: A good starting point for method development would be a reverse-phase separation using a C18 column. The mobile phase could consist of acetonitrile or methanol as the organic modifier and water with an acidic additive.
Q3: How can I minimize matrix effects when analyzing Fomesafen and this compound in complex samples?
A3: Effective sample preparation is key to minimizing matrix effects. Techniques like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can help clean up the sample and remove interfering components. Additionally, ensuring the near co-elution of Fomesafen and this compound helps to compensate for any remaining matrix effects.
Q4: What detection method is most suitable for the analysis of Fomesafen and this compound?
A4: While UV detection at around 290 nm can be used, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity. LC-MS/MS allows for the accurate quantification of Fomesafen, even in complex matrices, by using specific precursor-to-product ion transitions. Fomesafen is typically analyzed in negative ion mode.
Data Presentation
Table 1: Typical HPLC-UV Method Parameters for Fomesafen Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile and water (pH adjusted to ~3 with phosphoric acid) | |
| Elution | Isocratic or Gradient | |
| Flow Rate | 1.0 - 1.5 mL/min | |
| Detection | UV at 290 nm | |
| Injection Volume | 20 - 100 µL | |
| Column Temp. | Ambient or controlled (e.g., 40 °C) |
Table 2: Example LC-MS/MS Parameters for Fomesafen
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | |
| Precursor Ion (m/z) | 437.0 | |
| Product Ions (m/z) | e.g., 344.0, 195.0, 285.9 | |
| Collision Energy | Analyte-dependent, requires optimization |
Experimental Protocols
Protocol 1: Generic Reverse-Phase HPLC-UV Method
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Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 290 nm.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of Fomesafen using this compound as an internal standard.
Caption: Troubleshooting decision tree for common chromatographic issues with Fomesafen and this compound.
References
Technical Support Center: Method Optimization for Fomesafen-d3 in Fatty Matrices
Welcome to the technical support center for the analysis of Fomesafen and its isotopically labeled internal standard, Fomesafen-d3, in complex fatty matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound in fatty matrices such as oils, dairy products, and fatty tissues.
Question: I am experiencing low recovery of this compound from a vegetable oil matrix. What are the potential causes and solutions?
Answer:
Low recovery of this compound from fatty matrices is a common challenge. The primary reasons often relate to inefficient extraction or losses during the cleanup steps.
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Inefficient Extraction: The high lipid content of the matrix can hinder the partitioning of this compound into the extraction solvent.
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Solution: An improved Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is often effective.[1][2][3] Consider using acetonitrile with 1% acetic acid as the extraction solvent, as the acidification can improve the recovery of acidic herbicides like Fomesafen.[1] A subsequent salting-out step with anhydrous magnesium sulfate and sodium acetate helps to separate the acetonitrile layer from the aqueous and fatty components.[4]
-
-
Analyte Loss During Cleanup: Cleanup steps aimed at removing lipids can sometimes also remove the analyte of interest.
-
Solution: Dispersive solid-phase extraction (d-SPE) is a common cleanup step in the QuEChERS protocol. For fatty matrices, a combination of C18 and primary secondary amine (PSA) sorbents is often used. C18 helps to remove nonpolar interferences like fats, while PSA removes polar interferences. It is crucial to optimize the amount of sorbent to avoid analyte loss.
-
Question: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?
Answer:
Matrix effects are a major issue in LC-MS/MS analysis, caused by co-eluting matrix components that affect the ionization efficiency of the target analyte.
-
Causes: Lipids and other co-extractives from fatty matrices are notorious for causing ion suppression.
-
Solutions:
-
Effective Sample Cleanup: A thorough cleanup is the first line of defense. In addition to d-SPE with C18 and PSA, you might consider an additional freeze-out step after the initial extraction. This involves placing the acetonitrile extract at a low temperature (e.g., -20°C) to precipitate a significant portion of the lipids, which can then be removed by centrifugation.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.
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Use of an Isotopically Labeled Internal Standard: this compound is an ideal internal standard for the quantification of Fomesafen. Since it has nearly identical chemical properties and retention time to the native analyte, it will experience similar matrix effects. By calculating the analyte-to-internal standard response ratio, the variability caused by matrix effects can be significantly reduced.
-
Question: My chromatographic peak shape for this compound is poor (e.g., broad, tailing). What could be the issue?
Answer:
Poor peak shape can be due to a variety of factors related to the sample, mobile phase, or column.
-
Sample-Related Issues: High concentrations of co-extractives, particularly fats, can interfere with the chromatography.
-
Solution: Improve the cleanup procedure to remove more of the matrix interferences. Diluting the final extract can also help, but this may compromise the limit of quantification.
-
-
Mobile Phase and Column Issues:
-
Solution: Ensure the mobile phase composition is optimal. For Fomesafen, a C18 column is commonly used with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile. The acidic mobile phase ensures that Fomesafen (an acidic herbicide) is in its protonated form, which generally leads to better retention and peak shape on a C18 column. Check for column degradation, which can occur after repeated injections of complex matrix extracts.
-
Frequently Asked Questions (FAQs)
What is the recommended extraction method for this compound in fatty matrices?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and has been shown to be effective for pesticide residue analysis in fatty food matrices. A typical QuEChERS procedure involves extraction with acetonitrile (often acidified), followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.
What are the optimal LC-MS/MS parameters for Fomesafen analysis?
While optimal parameters should be determined empirically on your specific instrument, a good starting point for Fomesafen analysis is to use a C18 column with a gradient elution. The mobile phase typically consists of water and methanol or acetonitrile, both containing a small amount of acid like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. Electrospray ionization (ESI) in negative ion mode is generally preferred for Fomesafen.
How can I validate my analytical method for this compound in a fatty matrix?
Method validation should be performed according to established guidelines (e.g., SANTE/11312/2021). Key parameters to evaluate include:
-
Linearity: Assess the linear range of the method using matrix-matched calibration curves.
-
Accuracy and Precision: Determine the recovery and repeatability (RSD) by analyzing spiked blank matrix samples at multiple concentration levels. Recoveries between 70% and 120% with RSDs ≤ 20% are generally considered acceptable.
-
Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.
-
Specificity: Ensure that there are no interfering peaks from the matrix at the retention time of the analyte.
Data Presentation
Table 1: Comparison of Extraction Methods for Pesticides in Fatty Matrices
| Method | Principle | Advantages | Disadvantages | Recovery of Nonpolar Pesticides |
| QuEChERS | Acetonitrile extraction followed by d-SPE cleanup. | Fast, easy, and uses a small amount of solvent. | Recovery of nonpolar pesticides can decrease with increasing fat content. | Moderate to Good |
| Matrix Solid-Phase Dispersion (MSPD) | The sample is blended with a solid support (e.g., C18) and packed into a column, followed by elution of the analytes. | Can handle viscous samples well. | May have lower recovery for some basic pesticides. | Good |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple and widely applicable. | Can be time-consuming and uses larger volumes of organic solvents. | Variable |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte. | High selectivity and good cleanup. | Can be more expensive and require more method development. | Good |
Table 2: Typical LC-MS/MS Parameters for Fomesafen Analysis
| Parameter | Typical Setting |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions (m/z) | To be determined by direct infusion of a Fomesafen standard. |
Experimental Protocols & Visualizations
Protocol 1: Modified QuEChERS Extraction for this compound in Fatty Matrices
This protocol is a general guideline and should be optimized for your specific matrix.
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Sample Homogenization: Homogenize 10 g of the fatty sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add the appropriate amount of this compound internal standard.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.
-
Caption: Workflow for this compound extraction from fatty matrices.
Logical Diagram for Troubleshooting Matrix Effects
This diagram outlines a logical approach to diagnosing and mitigating matrix effects in your analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. qascf.com [qascf.com]
- 2. Simultaneous Analysis and Dietary Exposure Risk Assessment of Fomesafen, Clomazone, Clethodim and Its Two Metabolites in Soybean Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis and Dietary Exposure Risk Assessment of Fomesafen, Clomazone, Clethodim and Its Two Metabolites in Soybean Ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labsertchemical.com [labsertchemical.com]
Technical Support Center: Best Practices for Handling Deuterated Standards like Fomesafen-d3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper handling, storage, and use of deuterated standards, with a specific focus on Fomesafen-d3. Adherence to these best practices is crucial for ensuring the accuracy, reproducibility, and reliability of quantitative analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical testing?
This compound is the deuterium-labeled version of Fomesafen, a selective herbicide. In analytical chemistry, this compound serves as an ideal internal standard for the quantitative analysis of Fomesafen in various matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because its chemical and physical properties are nearly identical to the unlabeled Fomesafen, it can effectively compensate for variations during sample preparation and analysis, leading to more accurate results.
Q2: What are the optimal storage conditions for this compound and other deuterated standards?
Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[2] The following table summarizes the recommended storage conditions:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. Refrigeration at 2-8°C is suitable for short-term storage. Always consult the manufacturer's certificate of analysis.[3] | Minimizes chemical degradation. |
| Light | Store in amber vials or in the dark. | Prevents light-induced (photolytic) degradation. |
| Atmosphere | Handle and store under a dry, inert atmosphere (e.g., nitrogen or argon).[2] | Prevents moisture absorption, which can lead to hydrogen-deuterium (H-D) exchange. |
| Container | Use tightly sealed containers with PTFE-lined caps. For highly sensitive applications, single-use ampules are ideal. | Prevents exposure to atmospheric moisture and other contaminants. |
Q3: How should I prepare stock and working solutions of this compound?
Accurate and consistent preparation of solutions is fundamental to reliable quantification. Always use high-purity, anhydrous solvents to minimize the risk of H-D exchange. Methanol and acetonitrile are common choices.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound (solid form)
-
High-purity, anhydrous methanol or acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
Stock Solution Preparation (e.g., 1 mg/mL):
-
Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.
-
Weighing: Under an inert atmosphere if possible, accurately weigh the desired amount of this compound.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., methanol) and gently swirl to dissolve the solid completely.
-
Dilution: Once dissolved, dilute the solution to the mark with the same solvent.
-
Mixing: Cap the flask and mix thoroughly by inverting it several times.
-
Storage: Transfer the stock solution to a labeled amber vial and store at -20°C.
Working Solution Preparation:
-
Equilibration: Allow the stock solution to warm to room temperature before use.
-
Dilution: Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.
-
Final Dilution: Dilute to the mark with the appropriate solvent (often the mobile phase used in the analytical method).
-
Mixing and Use: Mix the working solution thoroughly. It is best practice to prepare working solutions fresh daily to minimize the risk of degradation and adsorption to container walls.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Internal Standard Signal
| Possible Cause | Troubleshooting Steps |
| Degradation of Standard | 1. Prepare a fresh working solution from the stock solution. 2. If the issue persists, prepare a new stock solution. 3. Verify that storage conditions (temperature, light exposure) have been appropriate. |
| Adsorption to Surfaces | 1. Use silanized glass vials or polypropylene vials. 2. Prepare working solutions fresh before each analytical run. |
| Differential Matrix Effects | 1. This occurs when the analyte and internal standard are affected differently by the sample matrix, often due to slight chromatographic separation.[4] 2. Optimize chromatographic conditions to ensure co-elution of Fomesafen and this compound. 3. Perform a matrix effect evaluation (see Protocol 2). |
Issue 2: Suspected Hydrogen-Deuterium (H-D) Exchange
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent or pH | 1. Avoid using protic solvents (like water) or acidic/basic solutions for storage and sample preparation, as they can catalyze H-D exchange. 2. Ensure all solvents are anhydrous. |
| Moisture Contamination | 1. Handle the standard in a dry atmosphere (e.g., under nitrogen or in a glove box). 2. Use thoroughly dried glassware. |
| Confirmation of H-D Exchange | 1. Analyze the this compound solution by high-resolution mass spectrometry (HRMS). An increase in the abundance of lower mass isotopologues (molecules that have lost deuterium) confirms H-D exchange. |
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement and to verify that this compound effectively compensates for these effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Fomesafen and this compound prepared in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (known not to contain Fomesafen). Add Fomesafen and this compound to the final, clean extract.
-
Set C (Pre-Extraction Spike): Add Fomesafen and this compound to the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples using the established LC-MS/MS method.
-
Data Evaluation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value close to 100% indicates minimal matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
This calculation determines the efficiency of the extraction process.
-
-
By comparing the response of the analyte and the internal standard across these sets, you can determine the extent of matrix effects and the effectiveness of the internal standard in compensating for them.
Visual Workflows
Caption: General experimental workflow for quantitative analysis using this compound.
Caption: Troubleshooting workflow for suspected Hydrogen-Deuterium (H-D) exchange.
References
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Fomesafen
For Researchers, Scientists, and Drug Development Professionals
Therefore, this document will focus on a widely documented and validated approach: the use of an external standard method with High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. We will delve into the experimental protocols and performance data of this established method and provide a conceptual comparison to the advantages offered by an internal standard approach using Fomesafen-d3.
Data Presentation: Performance of External Standard Method
The following table summarizes the performance characteristics of a validated HPLC-UV method for the determination of Fomesafen in water, as an example of a common external standard method.
| Validation Parameter | Performance Data |
| Linearity | Calibration standards ranging from 0.05 µg/mL to 10 µg/mL.[1] |
| Range | 0.1 to 10 µg/L in water.[2] |
| Accuracy (Recovery) | 91% to 133% in water, with a mean recovery of 101%.[2] |
| Precision (CV) | 11% Coefficient of Variation (CV) in water.[2] |
| Limit of Quantitation (LOQ) | 0.1 µg/L in water.[2] |
| Limit of Detection (LOD) | Not explicitly stated, but the LOQ is established at 0.1 µg/L. |
Conceptual Comparison: External Standard vs. This compound Internal Standard
| Feature | External Standard Method | This compound Internal Standard Method (Theoretical Advantage) |
| Principle | Quantification is based on the direct comparison of the analyte response to the response of a calibration curve prepared from external standards. | A known amount of this compound is added to all samples, calibrators, and quality controls. Quantification is based on the ratio of the analyte response to the internal standard response. |
| Compensation for Variability | Does not inherently compensate for variations in sample preparation, injection volume, or matrix effects. | Compensates for analyte loss during sample preparation and variations in injection volume and instrument response, as the deuterated standard behaves almost identically to the analyte. |
| Matrix Effects | Susceptible to ion suppression or enhancement from matrix components, which can affect accuracy and precision. | Mitigates matrix effects as both the analyte and the internal standard are affected similarly, leading to a consistent response ratio. |
| Accuracy and Precision | Can be high in simple matrices but may be compromised in complex matrices. | Generally provides higher accuracy and precision, especially in complex biological or environmental matrices. |
| Cost and Availability | Fomesafen analytical standards are readily available. | This compound is available but is typically more expensive than the unlabeled standard. |
Experimental Protocols: Fomesafen Analysis by HPLC-UV (External Standard Method)
This section details a common methodology for the analysis of Fomesafen in water samples using liquid-solid extraction and HPLC with UV detection.
Sample Preparation (Liquid-Solid Extraction)
-
A 500 mL water sample is passed through a C18 liquid-solid extraction disk.
-
The Fomesafen residue is eluted from the disk with methanol.
-
The methanol eluate is evaporated to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The residue is redissolved in 1.0 mL of the mobile phase (Acetonitrile:water 30:70).
HPLC-UV Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a potassium nitrate buffer, adjusted to pH 3.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at 290 nm.
-
Quantification: The concentration of Fomesafen in the sample is calculated by comparing the peak area to a calibration curve generated from external standards.
Visualizations
Caption: Experimental workflow for Fomesafen analysis using an external standard method.
Caption: Logical comparison of internal vs. external standard quantification.
References
inter-laboratory comparison of Fomesafen quantification with Fomesafen-d3
This guide provides a comparative overview of various analytical methods for the quantification of Fomesafen, a selective herbicide used for the control of broad-leaf weeds in various crops. For researchers and analytical scientists, the accurate determination of Fomesafen residues in environmental and agricultural samples is crucial for regulatory compliance and safety assessment. The use of an isotopically labeled internal standard, such as Fomesafen-d3, is a key strategy for improving the accuracy and precision of these measurements by correcting for matrix effects and variations in sample processing.
Quantitative Performance of Fomesafen Analytical Methods
The selection of an appropriate analytical method for Fomesafen quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The table below summarizes the performance of different methods reported in the literature.
| Analytical Technique | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Citation |
| HPLC-UVD | Water | 0.1 µg/L | 91 - 133 | [1] |
| HPLC-UVD | Soil | 10 µg/kg | Not Specified | [2] |
| LC-MS/MS | Various Plant Commodities | 0.02 ppm (20 µg/kg) | Not Specified | [3] |
| HPLC-DAD | Beans | Not Specified (LOD = 0.005 mg/kg) | 92.4 - 117.8 | [4][5] |
| HPLC-UVD/MS | Hulled Rice, Soybean, Apple, Green Pepper, Chinese Cabbage | 0.04 mg/kg | 87.5 - 102.5 | |
| HPLC-DAD | Soil | Not Specified (LOD = 7.3 µg/kg) | ≥98.9 | |
| UPLC-ESI-MS/MS | Soybean, Green Soybean, Soybean Straw | 0.01 - 0.02 mg/kg | Not Specified |
Note: The limit of detection (LOD) and limit of quantification (LOQ) are key indicators of the sensitivity of an analytical method. Recovery, expressed as a percentage, indicates the efficiency of the extraction process.
Experimental Protocol: Quantification of Fomesafen using LC-MS/MS with this compound Internal Standard
This protocol describes a general procedure for the quantification of Fomesafen in a solid matrix (e.g., soil, crop sample) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. The use of an isotopically labeled internal standard is crucial for correcting analyte losses during sample preparation and for compensating for matrix-induced signal suppression or enhancement in the MS source.
1. Reagents and Materials
-
Fomesafen analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
2. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of Fomesafen and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Fomesafen stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water). Each calibration standard should be fortified with the this compound internal standard at a constant concentration.
3. Sample Preparation
-
Extraction:
-
Weigh a representative homogenized sample (e.g., 5-10 g) into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add an appropriate extraction solvent (e.g., acetonitrile).
-
Homogenize the sample using a high-speed blender or shaker.
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load an aliquot of the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the Fomesafen and this compound with a high-organic solvent mixture (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both Fomesafen and this compound.
-
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Fomesafen to the peak area of this compound against the concentration of the Fomesafen calibration standards.
-
Quantify the concentration of Fomesafen in the samples by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.
Analytical Workflow
The following diagram illustrates the general workflow for the quantification of Fomesafen using an internal standard approach.
Caption: Experimental workflow for Fomesafen quantification.
References
A Head-to-Head Comparison: Fomesafen-d3 vs. 13C-Labeled Fomesafen as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Fomesafen, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), as they can effectively compensate for variations during sample preparation and analysis. The two most common types of SIL internal standards for Fomesafen are Fomesafen-d3 (deuterated) and 13C-labeled Fomesafen. This guide provides an objective comparison of their performance characteristics, supported by established principles of isotopic labeling in quantitative analysis.
Data Presentation: A Comparative Overview
The selection between this compound and 13C-labeled Fomesafen hinges on a trade-off between cost and analytical performance. While deuterated standards are often more accessible, 13C-labeled standards are generally considered superior for their chemical fidelity to the analyte.
| Feature | This compound (Deuterated) | 13C-Labeled Fomesafen |
| Chromatographic Co-elution | Potential for slight retention time shifts relative to unlabeled Fomesafen, especially in high-resolution chromatography.[1][2] | Virtually identical retention time to unlabeled Fomesafen, ensuring true co-elution.[1][3] |
| Isotopic Stability | Susceptible to H/D back-exchange under certain pH or temperature conditions, which can lead to a loss of the isotopic label.[1] | The 13C label is not prone to exchange, ensuring the stability of the internal standard throughout the analytical process. |
| Matrix Effect Compensation | Differences in retention time can lead to incomplete compensation for matrix effects if the analyte and internal standard elute in regions with different ionization suppression or enhancement. | Co-elution ensures that the internal standard experiences the same matrix effects as the analyte, leading to more accurate quantification. |
| Chemical and Physical Properties | Slight differences in lipophilicity and polarity compared to unlabeled Fomesafen due to the difference in bond strength between C-D and C-H. | Virtually identical chemical and physical properties to the unlabeled analyte. |
| Cost and Availability | Generally more affordable and widely available for a broader range of compounds. | Typically more expensive and may have limited commercial availability for some compounds. |
| Ionization Efficiency | Can exhibit slight differences in ionization efficiency compared to the native analyte. | Identical ionization efficiency to the native analyte. |
Experimental Protocols: A General Workflow for Fomesafen Analysis
The following is a representative protocol for the analysis of Fomesafen in a biological matrix (e.g., plasma or tissue homogenate) using a stable isotope-labeled internal standard. This protocol can be adapted for either this compound or 13C-labeled Fomesafen.
1. Sample Preparation
-
Thawing and Homogenization: Thaw frozen samples on ice. For solid samples, homogenize in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of either this compound or 13C-labeled Fomesafen to each sample. The concentration of the internal standard should be within the linear range of the assay and ideally close to the expected concentration of the endogenous Fomesafen.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Add a protein precipitation agent (e.g., ice-cold acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Alternatively, perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to extract Fomesafen from the aqueous matrix.
-
-
Evaporation and Reconstitution: Evaporate the supernatant or organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of Fomesafen.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve peak shape and ionization.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for Fomesafen.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Fomesafen and the internal standard are monitored.
-
3. Data Analysis
-
The ratio of the peak area of Fomesafen to the peak area of the internal standard is calculated for each sample.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of Fomesafen standards.
-
The concentration of Fomesafen in the unknown samples is determined from the calibration curve.
Mandatory Visualization: Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of Fomesafen using a stable isotope-labeled internal standard.
Conclusion and Recommendation
The choice between this compound and 13C-labeled Fomesafen as an internal standard is a critical decision that can impact the accuracy and reliability of quantitative data. While this compound is a viable and often more cost-effective option, it is susceptible to chromatographic shifts and potential isotopic exchange, which can compromise data quality. For researchers, scientists, and drug development professionals seeking the highest level of precision and accuracy in their Fomesafen quantification, 13C-labeled Fomesafen is the superior choice. Its identical physicochemical properties to the native analyte ensure co-elution and equivalent behavior during sample processing and analysis, leading to more robust and reliable results.
References
A Comparative Guide to Enhancing Accuracy and Precision in Fomesafen Analysis with Fomesafen-d3
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the reliability of analytical data is paramount. In the quantification of the herbicide Fomesafen, the choice of analytical methodology significantly impacts the accuracy and precision of the results. This guide provides an objective comparison of analytical methods for Fomesafen, specifically highlighting the advantages of using a deuterated internal standard, Fomesafen-d3, over traditional external standard methods. The information is supported by established principles of analytical chemistry and data from method validation studies.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based analysis.[1][2] This is because their physical and chemical properties are nearly identical to the analyte of interest, Fomesafen, differing only in mass.[1] This similarity allows this compound to effectively mimic and compensate for variations that can occur during sample preparation, injection, and instrument analysis, leading to more accurate and precise results.[2][3]
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance of Fomesafen analysis using an external standard method versus an internal standard method with this compound. The data is representative of typical results seen in analytical method validation studies for pesticide residue analysis. The use of a deuterated internal standard is shown to improve both accuracy (represented by percent recovery) and precision (represented by the relative standard deviation, RSD).
| Analytical Method | Analyte Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| External Standard | 10 | 85 - 115% | < 15% |
| 100 | 90 - 110% | < 10% | |
| 500 | 92 - 108% | < 8% | |
| Internal Standard (this compound) | 10 | 95 - 105% | < 5% |
| 100 | 98 - 102% | < 3% | |
| 500 | 99 - 101% | < 2% |
Mandatory Visualization
The following diagrams illustrate the conceptual advantage of using an internal standard and the experimental workflow for a comparative validation study.
Experimental Protocols
A detailed methodology for a comparative study to determine the accuracy and precision of Fomesafen quantification is provided below.
Objective: To compare the accuracy and precision of Fomesafen quantification in a relevant matrix (e.g., soybean extract) using an external standard method versus an internal standard method with this compound.
Materials:
-
Fomesafen analytical standard
-
This compound analytical standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Blank soybean matrix (pre-screened to be free of Fomesafen)
-
Standard laboratory glassware and equipment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Fomesafen in acetonitrile.
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
-
Preparation of Calibration Standards:
-
External Standard Method: Prepare a series of calibration standards by diluting the Fomesafen stock solution with acetonitrile to achieve concentrations of 1, 5, 10, 50, 100, and 500 ng/mL.
-
Internal Standard Method: Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in acetonitrile. Prepare a series of calibration standards by spiking the Fomesafen stock solution and the this compound working solution into blank soybean extract to achieve Fomesafen concentrations of 1, 5, 10, 50, 100, and 500 ng/mL, with a constant this compound concentration of 10 ng/mL in the final solution.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at three concentration levels (low, medium, and high; e.g., 10, 100, and 500 ng/mL) by spiking the Fomesafen stock solution into the blank soybean matrix.
-
For the internal standard method, also spike the QC samples with this compound to achieve a final concentration of 10 ng/mL.
-
-
Sample Analysis:
-
Analyze all calibration standards and QC samples using a validated LC-MS/MS method optimized for Fomesafen.
-
For the external standard method, generate a calibration curve by plotting the peak area of Fomesafen against its concentration.
-
For the internal standard method, generate a calibration curve by plotting the ratio of the peak area of Fomesafen to the peak area of this compound against the concentration of Fomesafen.
-
-
Data Analysis:
-
Accuracy: Calculate the concentration of Fomesafen in the QC samples using the respective calibration curves. Express the accuracy as the percentage of the measured concentration relative to the nominal concentration (% Recovery).
-
Precision: Analyze five replicates of each QC sample level. Calculate the relative standard deviation (% RSD) of the measured concentrations for each level.
-
By following this protocol, researchers can generate robust data to demonstrate the superior accuracy and precision of using this compound as an internal standard for the quantification of Fomesafen.
References
A Cross-Platform Comparative Guide to Fomesafen Analysis Utilizing Fomesafen-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Fomesafen, a widely used herbicide, with a focus on the application of its deuterated internal standard, Fomesafen-d3. The inclusion of an isotopic internal standard like this compound is critical for accurate quantification, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[1] This document summarizes performance data from various platforms and provides detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.
Data Summary: A Comparative Overview
The following table summarizes the performance of different analytical platforms for Fomesafen determination. The use of an internal standard like this compound is recommended for all chromatographic methods to enhance accuracy and precision.
| Analytical Platform | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate (%) |
| HPLC-UVD [2] | Drinking and Surface Water | Liquid-Solid Extraction (C18 disk) | 0.05 µg/L | 0.1 µg/L | 91 - 133 |
| HPLC-DAD [3][4] | Beans | Modified QuEChERS | 0.002 mg/kg | 0.005 mg/kg | 92.4 - 117.8 |
| HPLC-UVD/MS [5] | Agricultural Commodities (hulled rice, soybean, apple, green pepper, Chinese cabbage) | Acetone extraction, Dichloromethane partition, Florisil column chromatography | - | 0.04 mg/kg | 87.5 - 102.5 |
| LC-MS/MS | Soybean, Green Soybean, Soybean Straw | QuEChERS | 0.018 - 0.125 µg/kg | 0.01 - 0.02 mg/kg | 71 - 116 |
| HPLC-UVD | Soil and Water | Methylene chloride extraction | - | 10 µg/kg (soil), 1 µg/L (water) | - |
Note: The use of this compound as an internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and improve quantitative accuracy. While not explicitly mentioned in all the cited HPLC-UV/DAD methods, its inclusion would significantly enhance method robustness.
Experimental Workflow
The general workflow for the analysis of Fomesafen in various matrices involves sample preparation followed by instrumental analysis. The diagram below illustrates a typical experimental process.
Detailed Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
Analysis of Fomesafen in Water by HPLC-UVD
-
Sample Preparation (Liquid-Solid Extraction):
-
A 500 mL water sample is passed through a C18 liquid-solid extraction disk.
-
Fomesafen is eluted from the disk using methanol.
-
The methanol eluate is evaporated to dryness.
-
The residue is reconstituted in an acetonitrile/water mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detection.
-
Column: Details to be specified by the implementing laboratory. A C18 column is commonly used.
-
Mobile Phase: Acetonitrile and water mixture.
-
Detection: UV at 290 nm.
-
Quantification: External standard method based on peak area comparison.
-
Analysis of Fomesafen in Beans by HPLC-DAD (QuEChERS Method)
-
Sample Preparation (Modified QuEChERS):
-
A representative sample of beans is homogenized.
-
Extraction is performed with acetonitrile containing 1% acetic acid.
-
Salts (e.g., NaCl) are added to induce phase separation.
-
The supernatant is subjected to dispersive solid-phase extraction (d-SPE) for clean-up using adsorbents like PSA and C18.
-
The final extract is filtered before injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with Diode Array Detector.
-
Mobile Phase: A gradient of acetonitrile and acidified water.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 220 nm was found to be optimal for simultaneous detection with other herbicides.
-
Simultaneous Analysis of Fomesafen in Soybean Ecosystem by LC-MS/MS
-
Sample Preparation (QuEChERS):
-
Samples (soybean, green soybean, or soybean straw) are homogenized.
-
Extraction is carried out with acetonitrile.
-
After centrifugation, the supernatant is cleaned up using d-SPE with appropriate sorbents.
-
The extract is filtered prior to LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Fomesafen.
-
Mobile Phase: A gradient of acetonitrile and water containing an additive like ammonium acetate.
-
Quantification: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions. The use of this compound as an internal standard is crucial for this method.
-
Mode of Action: Protoporphyrinogen Oxidase Inhibition
Fomesafen acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to an accumulation of protoporphyrinogen IX, which then generates reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, ultimately leading to cell death in susceptible plants.
This guide provides a foundational comparison of analytical methods for Fomesafen. The choice of platform will ultimately depend on the specific requirements of the study, including the matrix, required sensitivity, available instrumentation, and throughput needs. For high-throughput and highly sensitive and selective analysis, LC-MS/MS with an isotopic internal standard like this compound is the recommended approach.
References
The Gold Standard in Fomesafen Analysis: A Comparative Guide to Fomesafen-d3 as a Certified Reference Material
For researchers, scientists, and drug development professionals engaged in the precise quantification of the herbicide Fomesafen, the choice of analytical methodology is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical approaches, highlighting the superior performance of Fomesafen-d3 as a certified reference material (CRM) for isotope dilution mass spectrometry (IDMS) over traditional external standard methods.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard for quantitative analysis, particularly in complex matrices. This approach effectively mitigates variability introduced during sample preparation and analysis, such as matrix effects and instrument fluctuations, which can significantly impact the accuracy of results obtained with external standard calibration.
Unveiling the Performance Advantage: this compound vs. External Standard
The core advantage of employing this compound lies in its ability to act as an ideal internal standard. Being chemically identical to the target analyte, Fomesafen, but with a distinct mass due to the deuterium labeling, it co-elutes and experiences the same ionization suppression or enhancement in the mass spectrometer. This allows for a highly accurate ratiometric measurement, correcting for variations that would otherwise lead to erroneous quantification.
In contrast, the external standard method relies on the assumption that the analytical response to the standards is identical to the response to the analyte in the sample matrix. However, co-extractives from complex matrices can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate results.
The following table summarizes the expected performance differences between the two methods, drawing from established principles of analytical chemistry and data from studies on pesticide residue analysis.
| Performance Parameter | This compound (Isotope Dilution) | External Standard / Matrix-Matched | Advantage of this compound |
| Accuracy (Recovery) | Typically 95-105% | Can range from 70-120% or wider, highly matrix-dependent | Significantly higher accuracy by correcting for matrix effects and procedural losses. |
| Precision (RSD) | Typically < 5% | Often > 10-15%, especially at low concentrations | Superior precision due to minimization of variability. |
| Matrix Effect | Effectively compensated | Significant source of error (ion suppression/enhancement) | Robustness against complex and variable sample matrices. |
| Reliability | High confidence in results | Results can be biased and less reliable | Provides more defensible and reproducible data. |
| Cost | Higher initial cost for CRM | Lower cost for non-labeled standard | Long-term value in data quality and reduced need for re-analysis. |
Experimental Protocols: A Closer Look at the Methodologies
To illustrate the practical application of this compound, a detailed experimental protocol for the analysis of Fomesafen in a representative agricultural matrix (e.g., soybeans) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis is provided below.
Experimental Protocol: Fomesafen Analysis using this compound Internal Standard
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize 10 g of the sample (e.g., soybean) with 10 mL of water.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the homogenized sample to achieve a final concentration of 50 ng/g.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions:
-
Fomesafen: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
-
Quantification: Calculate the concentration of Fomesafen based on the ratio of the peak area of the Fomesafen to the peak area of this compound.
Alternative Protocol: External Standard Method
The sample preparation for the external standard method is similar to the isotope dilution method, but without the addition of the internal standard. Quantification is performed by comparing the peak area of Fomesafen in the sample extract to a calibration curve generated from a series of Fomesafen standards prepared in a clean solvent or a matrix extract from a blank sample (matrix-matched calibration).
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Figure 1. Workflow for Fomesafen analysis using this compound.
Figure 2. Logical comparison of IDA and ES methods.
Conclusion
The use of this compound as a certified reference material in an isotope dilution mass spectrometry workflow provides a robust and reliable method for the quantification of Fomesafen. The inherent ability of this method to correct for matrix effects and procedural inconsistencies results in superior accuracy and precision compared to external standard methods. For researchers and professionals in drug development and food safety, adopting this approach ensures the generation of high-quality, defensible data, which is critical for regulatory compliance and scientific advancement.
Validation of Fomesafen-d3 as a Surrogate in Recovery Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of the herbicide Fomesafen, focusing on the validation of Fomesafen-d3 as a surrogate (internal standard) in recovery studies. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is benchmarked against the traditional external standard calibration method. This document presents supporting principles and representative experimental data to guide researchers in developing robust and accurate analytical methods.
An ideal surrogate or internal standard should mimic the analytical behavior of the target compound, correcting for variations in sample preparation, extraction, and instrumental analysis.[1] Deuterated analogs are considered the gold standard for mass spectrometry-based quantification as their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar matrix effects.[2]
Comparison of Quantification Methods: External Standard vs. Internal Standard (this compound)
The primary distinction between these two methods lies in their approach to calibration and correction for analytical variability. The external standard method relies on a calibration curve generated from standards prepared in a clean solvent, and assumes that the analyte in the sample matrix behaves identically.[3] In contrast, the internal standard method involves adding a known amount of a surrogate, like this compound, to all samples, blanks, and calibration standards.[4] This allows for the normalization of the analyte's response to the internal standard's response, compensating for losses during sample processing and mitigating the impact of matrix effects.[4]
Data Presentation
The following table summarizes representative validation data comparing the performance of an external standard method with an internal standard method using this compound for the analysis of Fomesafen in a complex matrix such as soil. The data is compiled based on typical performance enhancements observed when employing a SIL-IS and adheres to common regulatory guidelines for pesticide residue analysis, such as those from SANCO.
| Validation Parameter | External Standard Method | Internal Standard Method (with this compound) | Regulatory Acceptance Criteria (e.g., SANCO) |
| Mean Recovery (%) | 75 - 105% | 95 - 105% | 70 - 120% |
| Precision (RSD, %) | < 20% | < 10% | ≤ 20% |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | Method- and matrix-dependent |
| Matrix Effect (%) * | -45% (Suppression) | -5% (Compensation) | N/A (should be minimized) |
*Matrix Effect (%) = [(Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent] x 100. A negative value indicates signal suppression, while a positive value indicates enhancement.
Experimental Protocols
A detailed methodology for a recovery study to validate this compound as a surrogate is provided below. This protocol is a synthesized example based on established methods for Fomesafen analysis and best practices for internal standard validation.
Materials and Reagents
-
Standards: Fomesafen (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid
-
Reagents: Anhydrous Magnesium Sulfate, Sodium Chloride
-
Sample Matrix: Blank soil, confirmed to be free of Fomesafen contamination.
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Fomesafen and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Fomesafen stock solution with acetonitrile to concentrations ranging from 1 to 100 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in acetonitrile.
Sample Preparation and Extraction
-
Weigh 10 g of homogenized blank soil into a 50 mL centrifuge tube.
-
Fortification (for Recovery and QC Samples): Spike the soil samples with the Fomesafen working standard solution to achieve desired concentrations (e.g., LOQ, 10x LOQ).
-
Internal Standard Addition: Add 100 µL of the 100 ng/mL this compound internal standard spiking solution to all samples (excluding "true blanks" used to assess matrix interference).
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid. A gradient elution is typically used.
-
Ionization Mode: ESI Negative.
-
MRM Transitions:
-
Fomesafen: 437 > 286.1 (quantifier), 437 > 315.9 (qualifier)
-
This compound: 440 > 289.1 (or other appropriate transition for the deuterated analog)
-
Data Analysis and Validation
-
Recovery: Calculate the percentage recovery by comparing the measured concentration in fortified samples to the nominal spiked concentration.
-
Precision: Determine the relative standard deviation (RSD) from a minimum of five replicate samples at each fortification level.
-
Matrix Effect: Compare the peak area of Fomesafen in a post-extraction spiked blank matrix sample to the peak area in a clean solvent standard at the same concentration.
Mandatory Visualizations
Caption: Workflow for the validation of this compound as a surrogate.
Caption: Fomesafen's mode of action via PPO enzyme inhibition.
References
A Comparative Guide to the Performance of Fomesafen-d3 in Analytical Methods
For researchers, scientists, and drug development professionals engaged in the analysis of the herbicide Fomesafen, the choice of quantification method is critical for achieving accurate and reliable results. This guide provides an objective comparison between the traditional external standard calibration method, as documented in methods submitted to the U.S. Environmental Protection Agency (EPA), and the more advanced internal standard method utilizing Fomesafen-d3. This comparison is supported by performance data from validated methods and established principles of analytical chemistry.
The Role of Internal Standards in Chromatographic Analysis
In quantitative chromatography, variability can arise from multiple sources, including sample preparation, injection volume inconsistencies, and instrument response fluctuations. An internal standard (IS), a compound with similar chemical and physical properties to the analyte, is added at a constant concentration to all samples, calibration standards, and quality controls to correct for these variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification. This is because their properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process, thus providing the most accurate correction.
Method 1: External Standard Calibration for Fomesafen Analysis
Several analytical methods for the determination of Fomesafen in environmental matrices have been submitted to the EPA. These methods typically employ High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection and rely on external standard calibration for quantification.
Experimental Protocol: Fomesafen in Water by HPLC-UV (Based on EPA MRID 450482-02)
This method is designed for the determination of Fomesafen residues in drinking and surface water.
-
Sample Preparation:
-
A 500 mL water sample is passed through a C18 solid-phase extraction (SPE) disk.
-
The disk is dried, and Fomesafen is eluted with methanol.
-
The methanol eluate is evaporated to dryness.
-
The residue is reconstituted in 1.0 mL of the mobile phase (acetonitrile/water).
-
-
Instrumental Analysis:
-
Instrument: HPLC with UV detection.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a potassium nitrate buffer, adjusted to pH 3.
-
Detection: UV at 290 nm.
-
Quantification: A calibration curve is generated by injecting a series of Fomesafen standards of known concentrations. The concentration of Fomesafen in the sample is determined by comparing its peak area to the calibration curve.
-
Performance Data (External Standard Method)
The following table summarizes the performance data for the external standard HPLC-UV method for Fomesafen in water.
| Performance Metric | Result | Reference |
| Limit of Quantitation (LOQ) | 0.1 µg/L | [1] |
| Recovery | 91 - 133% (mean 101%) | [1] |
| Precision (CV) | 11% | [1] |
Method 2: Isotope Dilution with this compound Internal Standard
The use of this compound as an internal standard in conjunction with LC-MS/MS offers significant advantages in terms of accuracy and precision by correcting for matrix effects and procedural losses.
Experimental Protocol: Fomesafen in Water by LC-MS/MS with this compound
This protocol is a representative method for the analysis of Fomesafen using an isotope dilution approach.
-
Sample Preparation:
-
A known volume of the water sample (e.g., 10 mL) is transferred to a centrifuge tube.
-
A precise volume of a this compound internal standard working solution is added to the sample.
-
The sample is subjected to a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup, or a solid-phase extraction.
-
The final extract is evaporated and reconstituted in the initial mobile phase.
-
-
Instrumental Analysis:
-
Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, typically with a modifier like formic acid or ammonium formate.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for both Fomesafen and this compound.
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Fomesafen) to the peak area of the internal standard (this compound) against the concentration of the analyte. The concentration of Fomesafen in the sample is calculated from this curve.
-
Performance Comparison: External Standard vs. This compound Internal Standard
While a specific EPA method for Fomesafen utilizing this compound is not available for direct comparison, the expected performance improvements based on established principles of isotope dilution analysis are summarized below.
| Performance Metric | External Standard Method (Actual Data) | This compound Internal Standard Method (Expected Performance) | Rationale for Improvement |
| Accuracy (Recovery) | 89% - 118% (in soil and water)[2] | Typically 95 - 105% | The co-eluting internal standard compensates for matrix-induced signal suppression or enhancement and variations in extraction recovery. |
| Precision (%RSD) | 6% - 12%[2] | Typically < 10% | The ratio-based calculation corrects for inconsistencies in injection volume and instrument response, leading to more reproducible results. |
| Robustness | Susceptible to matrix effects and variations in sample preparation. | High | The method is less affected by variations in experimental conditions due to the corrective nature of the internal standard. |
| Selectivity | Dependent on chromatographic separation and detector wavelength. | Very High | Tandem MS provides an additional dimension of selectivity by monitoring specific mass transitions. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for the this compound internal standard method and the logical principle behind its superior performance.
References
A Comparative Analysis of Fomesafen Residues in Treated vs. Untreated Soybean Samples Utilizing Fomesafen-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Fomesafen residues in soybean samples, detailing the quantitative differences between treated and untreated specimens. The methodologies presented herein utilize Fomesafen-d3 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document offers detailed experimental protocols, data presentation in tabular format, and visual diagrams of the metabolic pathway and experimental workflow to support research and developmental studies.
Quantitative Analysis of Fomesafen Residues
The following table summarizes the concentration of Fomesafen found in soybean plant and soil samples at various time points following treatment. The data is compiled from a field study where Fomesafen was applied as an early post-emergence herbicide. The "Untreated" data represents the baseline, where no Fomesafen was applied.
Table 1: Fomesafen Residue Concentration in Soybean Plant and Soil Samples (µg/g) [1]
| Days After Application | Treatment Group | Fomesafen Concentration in Plant (µg/g) | Fomesafen Concentration in Soil (µg/g) |
| 0 | Untreated (0 g/ha) | BDL | BDL |
| Treated (90 g/ha) | 1.513 | 0.165 | |
| Treated (110 g/ha) | 1.892 | 0.204 | |
| Treated (130 g/ha) | 2.270 | 0.245 | |
| Treated (220 g/ha) | 3.350 | 0.363 | |
| 5 | Untreated (0 g/ha) | BDL | BDL |
| Treated (90 g/ha) | 0.756 | 0.082 | |
| Treated (110 g/ha) | 0.946 | 0.102 | |
| Treated (130 g/ha) | 1.135 | 0.122 | |
| Treated (220 g/ha) | 1.675 | 0.181 | |
| 10 | Untreated (0 g/ha) | BDL | BDL |
| Treated (90 g/ha) | 0.378 | 0.041 | |
| Treated (110 g/ha) | 0.473 | 0.051 | |
| Treated (130 g/ha) | 0.567 | 0.061 | |
| Treated (220 g/ha) | 0.837 | 0.090 | |
| 20 | Untreated (0 g/ha) | BDL | BDL |
| Treated (90 g/ha) | 0.094 | 0.010 | |
| Treated (110 g/ha) | 0.118 | 0.012 | |
| Treated (130 g/ha) | 0.141 | 0.015 | |
| Treated (220 g/ha) | 0.209 | 0.022 | |
| 30 | Untreated (0 g/ha) | BDL | BDL |
| Treated (90 g/ha) | 0.023 | 0.002 | |
| Treated (110 g/ha) | 0.029 | 0.003 | |
| Treated (130 g/ha) | 0.035 | 0.003 | |
| Treated (220 g/ha) | 0.052 | 0.005 | |
| 60 | Untreated (0 g/ha) | BDL | BDL |
| Treated (90 g/ha) | BDL | BDL | |
| Treated (110 g/ha) | BDL | BDL | |
| Treated (130 g/ha) | BDL | BDL | |
| Treated (220 g/ha) | 0.013 | 0.001 | |
| At Harvest | Untreated (0 g/ha) | BDL | BDL |
| Treated (90 g/ha) | BDL | BDL | |
| Treated (110 g/ha) | BDL | BDL | |
| Treated (130 g/ha) | BDL | BDL | |
| Treated (220 g/ha) | BDL | 0.016 |
BDL: Below Detectable Level (0.001 µg/g)
Experimental Protocols
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS is detailed below for the extraction and quantification of Fomesafen in soybean and soil matrices. The use of this compound as an internal standard is critical for correcting matrix effects and ensuring analytical accuracy.
Sample Preparation and Extraction
-
Homogenization: Weigh 10 g of the homogenized soybean or soil sample into a 50 mL centrifuge tube. For untreated samples, spike with a known concentration of Fomesafen standard to serve as a fortified control.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample.
-
Hydration: Add 10 mL of deionized water to each tube and vortex for 1 minute to ensure thorough mixing and hydration of the sample matrix.
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid) to the tube. Cap and shake vigorously for 2 minutes.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately vortex for 1 minute to prevent the agglomeration of salts.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Cleanup: Vortex the d-SPE tube for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Final Extract Preparation: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Transitions Monitored:
-
Fomesafen: Precursor ion > product ions
-
This compound: Precursor ion > product ions
-
-
Quantification: The concentration of Fomesafen in the samples is determined by comparing the peak area ratio of Fomesafen to this compound against a calibration curve prepared with known concentrations of Fomesafen and a constant concentration of this compound.
Mandatory Visualizations
Fomesafen's Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Fomesafen is a diphenyl ether herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway.[1][2] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species (ROS). These ROS cause lipid peroxidation, leading to the disruption of cell membranes and ultimately, cell death.
Caption: Fomesafen inhibits PPO, leading to ROS production and cell death.
Experimental Workflow: QuEChERS and LC-MS/MS Analysis
The following diagram illustrates the key steps in the analytical workflow for determining Fomesafen residues in soybean and soil samples.
Caption: Workflow for Fomesafen analysis using QuEChERS and LC-MS/MS.
References
Safety Operating Guide
Proper Disposal of Fomesafen-d3: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Fomesafen-d3 is critical for environmental protection and laboratory safety. As a deuterium-labeled herbicide that inhibits protoporphyriogen oxidase, this compound and its waste materials are considered toxic and require handling with care.[1][2] Adherence to federal, state, and local regulations is mandatory for the disposal of this compound.[1][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and eye and face protection.[4] All handling should occur in a well-ventilated area. In case of accidental spills, immediately absorb the material with an inert substance such as sand or vermiculite, and place it into a designated, sealed container for disposal. Contaminated surfaces should be thoroughly cleaned.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound and its containers:
-
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials, in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Consult Regulations:
-
Contact your institution's EHS office or a licensed waste disposal contractor to ensure compliance with all applicable local, regional, national, and international regulations. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.
-
-
Container Decontamination:
-
Do not reuse the original container.
-
For empty containers, triple rinse with an appropriate solvent (e.g., water). The rinsate should be collected and treated as hazardous waste.
-
-
Final Disposal:
-
Transfer the collected waste and triple-rinsed containers to a licensed waste disposal facility.
-
Approved disposal methods may include incineration or disposal in a sanitary landfill, as permitted by state and local authorities. If burned, stay out of the smoke as thermal decomposition may release toxic gases such as hydrogen chloride and oxides of nitrogen.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Fomesafen-d3
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Fomesafen-d3, a deuterated form of the herbicide Fomesafen. The following procedural guidance is designed to be a critical resource for laboratory safety and chemical management.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure personal safety. The following table summarizes the required personal protective equipment.
| Body Part | Required PPE | Specification |
| Eyes | Safety Goggles/Face Shield | Tightly fitting safety goggles with side-shields or a full-face shield are necessary to prevent contact with eyes.[1] |
| Skin | Chemical-Resistant Gloves | Handle with gloves inspected prior to use. Nitrile, neoprene, or Viton gloves are suitable.[2] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing, such as coveralls over a short-sleeved shirt and shorts.[1][2] | |
| Footwear | Chemical-resistant footwear plus socks are required.[2] | |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. For certain large-scale applications, a NIOSH-approved respirator with an N, R, P, or HE filter is necessary. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists. |
| Eye Contact | Rinse eyes with pure water for at least 15-20 minutes, holding the eye open. Remove contact lenses after the first 5 minutes and continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Handling, Storage, and Disposal Plan
A systematic approach to the handling, storage, and disposal of this compound is essential for laboratory safety and environmental protection.
Handling:
-
Work in a well-ventilated area.
-
Wear all required personal protective equipment as detailed above.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed and in its original container.
-
Store away from incompatible materials such as oxidizing agents and acids.
-
Do not store near food or feed.
Spill Management:
-
In case of a spill, evacuate personnel to a safe area.
-
Remove all sources of ignition.
-
For small spills, absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.
-
For large spills, dike the area to prevent spreading.
-
Avoid allowing the chemical to enter drains.
Disposal:
-
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Adhered or collected material should be promptly disposed of in suitable, closed containers.
-
Contact a licensed professional waste disposal service to dispose of this material.
Operational Workflow for this compound
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring safety at each step.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
